2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
説明
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特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-8-2-3-13(6-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
InChIキー |
BZHGUORDVUZZAL-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1)C2=NC=C(C=N2)C=O |
製品の起源 |
United States |
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary
In contemporary medicinal chemistry, the pyrimidine scaffold serves as a privileged pharmacophore, frequently utilized as a bioisostere for purines in the design of ATP-competitive kinase inhibitors[1]. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS: 1566477-34-6) has emerged as a highly versatile, bifunctional building block[2]. Featuring an electron-deficient pyrimidine core, a reactive 5-carbaldehyde group for downstream derivatization, and a lipophilic 3-methylpyrrolidine moiety at the C2 position, this compound enables the rapid exploration of structure-activity relationships (SAR) in drug discovery programs targeting complex signaling pathways[3].
This whitepaper provides an in-depth technical analysis of its structural reactivity, standardized synthetic methodologies, and applications in modern targeted therapeutics.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The 3-methylpyrrolidine group introduces a chiral center and enhances the lipophilicity of the highly polar pyrimidine core.
| Property | Value |
| Chemical Name | 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
| CAS Registry Number | 1566477-34-6[2] |
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| Physical Form | Solid (typically white to pale yellow) |
| Purity Standard | ≥ 95% (HPLC/NMR)[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Pyrimidine N1/N3, Pyrrolidine N, Aldehyde O) |
| Rotatable Bonds | 2 |
Structural Reactivity & Mechanistic Insights
The reactivity of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is governed by a pronounced "push-pull" electronic system.
-
The "Pull": The pyrimidine ring is inherently electron-deficient. This electrophilicity is significantly amplified by the strong electron-withdrawing inductive and resonance effects of the 5-carbaldehyde group[4].
-
The "Push": The nitrogen atom of the 3-methylpyrrolidine group at the C2 position acts as an electron-donating group via resonance, stabilizing the ring system after initial substitution.
Because the C2 position of a 5-formyl-substituted pyrimidine is highly activated, it is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[5]. Once the 3-methylpyrrolidine group is installed, the electron-donating nature of the amine deactivates the ring toward further nucleophilic attack, allowing the 5-carbaldehyde group to be selectively targeted for downstream functionalization (e.g., reductive amination, Knoevenagel condensation, or oxime formation)[3].
Standardized Synthetic Methodologies
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the title compound is typically achieved via an SNAr reaction between 2-chloropyrimidine-5-carbaldehyde and 3-methylpyrrolidine[4][5].
Protocol: Regioselective SNAr of 2-Chloropyrimidine-5-carbaldehyde
-
Solvation: Dissolve 1.0 equivalent of 2-chloropyrimidine-5-carbaldehyde in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state without overly solvating the incoming nucleophile.
-
-
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the 3-methylpyrrolidine nucleophile.
-
-
Nucleophile Addition (Kinetic Control): Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of 3-methylpyrrolidine dropwise over 15 minutes.
-
Causality: The C2 position is hyper-activated by the 5-formyl group. The reaction is highly exothermic; strict thermal control at 0 °C prevents the thermal degradation of the sensitive aldehyde moiety and suppresses unwanted polymerization.
-
-
Thermodynamic Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via LC-MS.
-
Causality: Allowing the reaction to warm ensures complete conversion of any kinetically trapped intermediates into the final thermodynamic product.
-
-
Workup: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Fig 1: Nucleophilic Aromatic Substitution (SNAr) workflow for synthesizing the title compound.
Downstream Derivatization: Chemoselective Reductive Amination
To utilize this building block in drug discovery, the 5-carbaldehyde is frequently converted into an amine to extend the pharmacophore.
Protocol: Reductive Amination
-
Imine Formation: Combine 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq) and a primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add catalytic glacial acetic acid (0.1 eq).
-
Causality: DCE is optimal for solubilizing both reagents. The mild acidic conditions (pH ~4-5) accelerate the dehydration step to form the intermediate iminium ion without fully protonating the amine nucleophile.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions at room temperature.
-
Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. It selectively reduces the activated iminium ion over the unreacted aldehyde, preventing the formation of the corresponding alcohol byproduct.
-
-
Quenching: Stir for 12 hours, then quench with 1N NaOH to neutralize the acetic acid and break down boron complexes before extraction.
Applications in Medicinal Chemistry: Kinase Inhibitor Design
Pyrimidine-5-carbaldehyde derivatives are cornerstone intermediates in the synthesis of targeted kinase inhibitors, including those targeting FLT3, CDK, and Src kinases[3][6][7].
When 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is integrated into a larger molecular framework, it serves three distinct pharmacophoric roles:
-
Hinge Binding (The Core): The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule to the backbone amides of the kinase hinge region[1][7].
-
Solvent-Exposed Vector (The C2 Substituent): The 3-methylpyrrolidine group projects outward from the ATP pocket toward the solvent-exposed selectivity region. The steric bulk and lipophilicity of the methyl group disrupt hydration shells, enhancing target residence time, while the pyrrolidine ring improves the overall aqueous solubility and pharmacokinetic profile of the drug[6].
-
DFG-Pocket Extension (The C5 Substituent): The functionalized 5-carbaldehyde (e.g., converted to an oxime or extended amine) directs the molecule deeper into the kinase pocket, allowing it to interact with the DFG motif (Asp-Phe-Gly) to stabilize either the active (DFG-in) or inactive (DFG-out) conformation of the kinase[3].
Fig 2: Pharmacophore model illustrating the binding topology of the pyrimidine scaffold in kinases.
References
-
[2] BLD Pharm. 1566477-34-6 | 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. Available at:
-
[5] MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at:
-
[1] ACS Publications. Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Available at:
-
[6] PubMed. Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Available at:
-
[3] PubMed. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Available at:
-
[4] ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at:
-
[7] Taylor & Francis. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available at:
Sources
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Molecular Architecture and Synthetic Utility of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS: 1566477-34-6) is a highly versatile, privileged scaffold utilized extensively in the development of targeted therapeutics, including kinase inhibitors. This whitepaper provides an in-depth technical analysis of its structural properties, molecular weight calculations, and field-proven synthetic methodologies, grounded in authoritative chemical principles.
Structural Architecture & Physicochemical Profiling
The compound's architecture is defined by three synergistic components:
-
Pyrimidine Core: A 1,3-diazine ring that acts as an electron-deficient, rigid aromatic scaffold. It is highly valued in drug discovery for its ability to form critical hydrogen bonds with target proteins (e.g., within the ATP-binding hinge region of kinases)[1].
-
3-Methylpyrrolidin-1-yl Moiety (C-2 Position): The attachment of this aliphatic, nitrogen-containing five-membered ring introduces sp3 character ( Fsp3 ). This structural feature increases the molecule's lipophilicity and basicity, which causally improves membrane permeability and metabolic stability compared to planar, fully aromatic systems.
-
Carbaldehyde Group (C-5 Position): An aldehyde functional group that serves a dual purpose. Electronically, it acts as a strong electron-withdrawing group (EWG), activating the pyrimidine ring for nucleophilic attack. Synthetically, it provides a highly reactive handle for downstream diversification.
Molecular Weight Calculation
The exact molecular weight is derived from its chemical formula, C₁₀H₁₃N₃O :
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol
-
Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 191.23 g/mol [2]
Table 1: Physicochemical Summary
| Property | Value | Structural Implication |
| IUPAC Name | 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde | Standardized nomenclature |
| CAS Number | 1566477-34-6 | Unique chemical identifier[2] |
| Molecular Formula | C₁₀H₁₃N₃O | Defines atomic composition |
| Molecular Weight | 191.23 g/mol | Optimal for fragment-based drug design |
| H-Bond Donors | 0 | Enhances passive permeability |
| H-Bond Acceptors | 4 (3x Nitrogen, 1x Oxygen) | Facilitates target protein interaction |
| Rotatable Bonds | 2 | Maintains conformational rigidity |
Mechanistic Insights: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The primary route to synthesize this compound is through a reaction. Pyrimidines are inherently electron-deficient, making them excellent electrophiles[3]. When 2-chloropyrimidine-5-carbaldehyde is used as the starting material, the 5-carbaldehyde group exerts a powerful inductive and resonance-withdrawing effect, highly activating the C-2 position for the displacement of the chloride ion by the 3-methylpyrrolidine nucleophile[1].
Figure 1: SₙAr synthetic workflow for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
Protocol 1: Step-by-Step SₙAr Methodology
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-chloropyrimidine-5-carbaldehyde in anhydrous isopropanol to achieve a 0.2 M concentration.
-
Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: DIPEA serves as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of 3-methylpyrrolidine, which would otherwise render the amine non-nucleophilic and halt the reaction[1].
-
-
Nucleophile Addition: Add 1.2 equivalents of 3-methylpyrrolidine dropwise at 0 °C to control the initial exothermic formation of the Meisenheimer complex.
-
Thermal Activation: Elevate the temperature to 80 °C and stir for 4–6 hours.
-
Causality: While the pyrimidine C-2 position is electronically activated, thermal energy is required to overcome the steric hindrance introduced by the methyl group on the pyrrolidine ring, ensuring complete conversion[3].
-
-
Workup: Concentrate the mixture under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO₃, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Analytical Characterization & Self-Validating Quality Control
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques.
Protocol 2: LC-MS and NMR Validation
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Use a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: The formic acid acts as a proton source, facilitating the positive electrospray ionization (ESI+) of the basic pyrrolidine nitrogen.
-
Validation: The reaction is deemed successful when the starting material peak disappears and a dominant peak at m/z 192.24 [M+H]⁺ emerges, perfectly aligning with the calculated molecular weight of 191.23 g/mol [2].
-
-
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Method: Dissolve the purified product in DMSO-d₆.
-
Validation: Look for the diagnostic aldehyde proton, which will appear as a sharp singlet far downfield at approximately 9.8 ppm . The equivalent pyrimidine aromatic protons (C-4 and C-6) will appear as a singlet around 8.8 ppm , confirming the symmetric substitution pattern of the core.
-
Downstream Diversification: Reductive Amination
In drug discovery, the 5-carbaldehyde group is rarely the final pharmacophore; rather, it is a versatile synthetic handle used to build complex azacycles via[4].
Figure 2: Downstream diversification via reductive amination of the 5-carbaldehyde handle.
Protocol 3: Reductive Amination Workflow
-
Imine Formation: Combine 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq) and a target primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature to allow the condensation to form the transient iminium ion.
-
Selective Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Causality: NaBH(OAc)₃ is specifically chosen over harsher hydrides (like NaBH₄) because its electron-withdrawing acetate groups reduce its nucleophilicity. This makes it highly selective for reducing the charged iminium intermediate without reducing the unreacted aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts[5].
-
-
Validation: Confirm product formation via LC-MS (observing the mass shift corresponding to the added amine) and the disappearance of the ¹H NMR aldehyde singlet at ~9.8 ppm.
References
-
Bidepharm. "CAS:1566477-34-6, 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde". 2
-
National Institutes of Health (PMC). "Recent Advances in Pyrimidine-Based Drugs". 1
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines". 3
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National Institutes of Health (PMC). "A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence". 6
-
National Institutes of Health (PMC). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors". 5
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mechanism of action for pyrimidine-5-carbaldehyde derivatives
An In-Depth Technical Guide to the Mechanism of Action of Pyrimidine-5-Carbaldehyde Derivatives
Executive Summary
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] Derivatives functionalized with a 5-carbaldehyde group are particularly versatile, serving as key intermediates in the synthesis of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] This technical guide provides a comprehensive exploration of the mechanisms of action for pyrimidine-5-carbaldehyde derivatives, focusing on their roles as potent enzyme inhibitors and modulators of critical cellular signaling pathways. We will delve into the molecular interactions, downstream cellular consequences, and the state-of-the-art experimental methodologies used to validate these mechanisms, offering a resource for researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine-5-Carbaldehyde Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis for nucleobases such as cytosine, thymine, and uracil. Its inherent biocompatibility allows derivatives to readily interact with biological systems.[2] The introduction of a highly reactive carbaldehyde (-CHO) group at the 5-position creates a synthetic nexus, allowing for the facile generation of diverse chemical libraries through reactions like Claisen-Schmidt condensation and the formation of Schiff bases.[4][5] This chemical tractability has enabled the development of derivatives that target key proteins implicated in human diseases with high potency and selectivity. This guide will focus on the primary mechanisms through which these derivatives exert their therapeutic effects: kinase inhibition, cyclooxygenase (COX) inhibition, and disruption of microtubule dynamics.
Core Mechanistic Pathways of Pyrimidine Derivatives
The biological activity of pyrimidine-5-carbaldehyde derivatives is predominantly driven by their ability to inhibit key enzymes involved in cellular signaling, inflammation, and proliferation.
Kinase Inhibition: A Dominant Anticancer Mechanism
Dysregulation of protein kinase activity is a hallmark of cancer.[6] Pyrimidine derivatives have been extensively developed as ATP-competitive inhibitors, binding to the ATP pocket of kinases to block downstream signaling.[6]
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and inhibiting apoptosis.[2] Overexpression of EGFR is common in non-small cell lung cancer, breast cancer, and colorectal cancer.[7][8][9]
Mechanism of Action: Pyrimidine-5-carbonitrile derivatives (a common class derived from the carbaldehyde) have been identified as potent EGFR inhibitors.[10][11][12] Molecular docking studies reveal that these compounds occupy the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17).[8][11] The pyrimidine core acts as a scaffold, while specific substitutions form critical hydrogen bonds and hydrophobic interactions with key amino acid residues, mimicking the binding of ATP and preventing receptor autophosphorylation. This blockade halts the downstream signaling required for tumor cell survival.
Downstream Cellular Effects: Inhibition of EGFR signaling by these derivatives leads to:
-
Cell Cycle Arrest: Compounds can arrest the cell cycle at the G2/M or G1 phase, preventing cellular division.[8][10][11][12]
-
Induction of Apoptosis: By suppressing pro-survival signals from the PI3K/AKT pathway, the balance is shifted towards programmed cell death.[13] This is often confirmed by the upregulation of apoptotic markers like caspase-3.[12]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cell Viability Assay (MTT Assay)
Causality & Rationale: After confirming direct enzyme inhibition, it is crucial to determine if this translates to a functional effect in a cellular context, such as inhibiting cancer cell proliferation. The MTT assay is a classic, reliable colorimetric method for assessing cell viability. I[14]t measures the metabolic activity of a cell population, which correlates with the number of viable cells. M[14]etabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
[14][15]Protocol: MTT Assay 1[14][15][16][17]. Cell Plating: Seed cancer cells (e.g., A549 for EGFR studies) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight. 2. Compound Treatment: Remove the old media and replace it with fresh media containing serial dilutions of the pyrimidine derivative. Include a vehicle control (e.g., 0.1% DMSO). 3. Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. 4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Visually confirm the formation of purple formazan crystals. 5. Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well. 6. Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 7. Data Acquisition: Measure the absorbance of the colored solution at 570 nm using a microplate reader. 8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
Causality & Rationale: To confirm that the observed loss of cell viability is due to programmed cell death (apoptosis) rather than necrosis, an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. A[1][4]nnexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells via flow cytometry. P[1][4]ropidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.
[4][10]Protocol: Annexin V/PI Staining by Flow Cytometry 1[1][3][4][10][18]. Cell Treatment: Treat cells with the pyrimidine derivative at a concentration around its IC50 value for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control. 2. Cell Harvesting: Gently harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5-7 minutes. 3. Washing: Discard the supernatant and wash the cell pellet once with cold 1x PBS. 4. Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. 5. Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution to the cell suspension. 6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Dilution: Add 400 µL of 1x Binding Buffer to each tube. 8. Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Acquire data for at least 10,000 events per sample. 9. Data Analysis: Use appropriate software to gate the cell populations:
- Live Cells: Annexin V-negative / PI-negative.
- Early Apoptotic Cells: Annexin V-positive / PI-negative.
- Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.
Data Synthesis and Interpretation
Quantitative data from these assays are crucial for comparing the potency and efficacy of different derivatives.
Table 1: Representative Biological Activity Data for Pyrimidine Derivatives
| Compound Class | Target | Assay | Cell Line | IC50 Value | Reference |
| Pyrimidine-5-carbonitrile | EGFR | Kinase Assay | - | 8.29 nM | |
| Pyrimidine-5-carbonitrile | EGFR | Cell Viability | HepG2 | 3.56 µM | |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Kinase Assay | - | 0.53 µM | |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Cell Viability | HCT-116 | 1.14 µM | |
| Pyrazolo[1,5-a]pyrimidine | Tubulin Polymerization | Biochemical Assay | - | 0.45 µM | |
| Pyrazolo[1,5-a]pyrimidine | Tubulin Polymerization | Cell Viability | HeLa | 30 nM |
Note: Data are compiled from multiple sources and represent examples of reported activities.
Conclusion and Future Directions
Pyrimidine-5-carbaldehyde derivatives represent a highly productive and versatile scaffold in modern drug discovery. Their mechanisms of action are predominantly centered on the inhibition of key enzymes—notably protein kinases like EGFR and VEGFR-2, as well as COX-2 and tubulin—that are fundamental to the progression of cancer and inflammatory diseases. The ability to systematically modify the core structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on developing multi-targeted agents that can inhibit several pathological pathways simultaneously, potentially offering synergistic efficacy and overcoming drug resistance. The integration of computational modeling with high-throughput synthesis and screening will continue to accelerate the discovery of next-generation pyrimidine-based therapeutics with precisely defined mechanisms of action.
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Lee, Y., & Lee, J. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. PMC. Available from: [Link]
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El-Damasy, D., et al. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. Available from: [Link]
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Park, S., et al. Identification of Genes Involved in EGF-induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers. Cancer Research and Treatment. 2023. Available from: [Link]
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Li, A., et al. Understanding the roles of salt-inducible kinases in cardiometabolic disease. Frontiers. 2024. Available from: [Link]
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Tron, G., et al. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. 2022. Available from: [Link]
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Zhang, Y., et al. Salt-Inducible Kinase 1 (SIK1) is Induced by Alcohol and Suppresses Microglia Inflammation via NF-κB Signaling. Cellular Physiology and Biochemistry. 2018. Available from: [Link]
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Desoky, E., et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available from: [Link]
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Chen, J., et al. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. PubMed. 2020. Available from: [Link]
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Unknown. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Available from: [Link]
-
El-Gamal, M., et al. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Czyżnikowska, Ż., et al. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available from: [Link]
-
Talley, J. J. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available from: [Link]
-
Al-Said, M., et al. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. PMC. Available from: [Link]
-
ResearchGate. The binding mode of ligands (5–16) with the EGFR-TK active site. Available from: [Link]
-
Yang, S., et al. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-tr[1][3][10]iazolo[1,5-a]pyrimidines. PubMed. 2021. Available from: [Link]
-
Ghorab, M., et al. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. 2019. Available from: [Link]
-
Czyżnikowska, Ż., et al. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. 2024. Available from: [Link]
-
Orjales, A., et al. Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. 2001. Available from: [Link]
-
Rocha, G., et al. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. 2024. Available from: [Link]
-
FitzGerald, G. A. Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. Available from: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available from: [Link]
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- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. aacrjournals.org [aacrjournals.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
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- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
pharmacophore modeling using 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Advanced Pharmacophore Modeling Using 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in Targeted Drug Discovery
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, the selection of a highly privileged scaffold is the most critical determinant of downstream clinical success. Pyrimidine-based pharmacophores have long been established as foundational templates for the development of hybrid drugs, particularly in oncology and inflammation[1].
This technical guide explores the computational and experimental utilization of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde . By deconstructing this molecule into its core pharmacophoric features, we can establish a robust 3D model for virtual screening and lead optimization. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between in silico hypothesis generation and in vitro empirical validation, ensuring a self-validating workflow for drug development professionals.
Structural Deconstruction & Pharmacophoric Rationale
To build an accurate pharmacophore model, we must first understand the causality behind the molecular interactions of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. The molecule is not merely a collection of atoms, but a highly tuned spatial arrangement of electron densities and steric volumes.
-
The Pyrimidine Core (Aromatic/Hydrogen Bond Acceptor): The pyrimidine ring acts as a classical bioisostere for the adenine ring of ATP. The two nitrogen atoms serve as potent Hydrogen Bond Acceptors (HBAs). In the context of kinase inhibitors, this core is essential for anchoring the molecule to the hinge region of targets like the Epidermal Growth Factor Receptor (EGFR)[2].
-
The 3-Methylpyrrolidin-1-yl Moiety (Hydrophobic/Steric): Positioned at the C2 of the pyrimidine, this tertiary amine introduces a conformationally restricted aliphatic ring. The 3-methyl group is critical: it breaks molecular symmetry, introduces a chiral center, and provides a specific vector of steric bulk that tightly packs into hydrophobic sub-pockets, entropically driving binding affinity.
-
The 5-Carbaldehyde Group (Electrophilic Handle/HBA): The aldehyde at the C5 position serves a dual purpose. Computationally, its oxygen acts as an HBA. Synthetically, it is a highly reactive electrophilic handle. Literature demonstrates that converting C5-aldehydes into carbonitriles or acyl hydrazones significantly enhances antiproliferative activity and COX-2 selectivity[3][4].
Structural deconstruction of the compound into core pharmacophoric features.
Computational Workflow: In Silico Pharmacophore Generation
A reliable pharmacophore model must account for conformational flexibility. The following protocol details the generation of a 3D pharmacophore model utilizing this scaffold.
Step-by-step computational workflow for pharmacophore generation and screening.
Step-by-Step Methodology:
-
Ligand Preparation & Ionization: Import the 2D structure of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde into your modeling suite (e.g., Schrödinger Maestro or MOE). Generate 3D coordinates and assign protonation states at pH 7.4 ± 0.5. The pyrimidine nitrogens generally remain unprotonated, while the pyrrolidine nitrogen is tied up in resonance with the pyrimidine ring, reducing its basicity.
-
Conformational Search: Execute a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field. Apply a 21 kJ/mol energy window to capture all biologically relevant conformers. The primary degree of freedom is the rotation of the pyrrolidine ring relative to the pyrimidine core.
-
Feature Mapping: Map the pharmacophoric features onto the lowest-energy conformer.
-
Assign F1 and F2 (Hydrogen Bond Acceptors) to the pyrimidine nitrogens.
-
Assign F3 (Aromatic Ring) to the centroid of the pyrimidine.
-
Assign F4 (Hydrophobic) to the centroid of the 3-methylpyrrolidine group.
-
Assign F5 (Hydrogen Bond Acceptor) to the carbonyl oxygen of the aldehyde.
-
-
Excluded Volume Definition: To prevent false positives during virtual screening, generate an excluded volume coat (radius = 1.2 Å) around the scaffold. This ensures that screened hits will physically fit into the same binding pocket as the query molecule without steric clashes.
Quantitative Data: Spatial Constraints
To utilize this model for virtual screening, the spatial relationships between features must be strictly defined. Table 1 summarizes the optimal distance constraints derived from the minimized conformer.
Table 1: 3D Spatial Constraints of the Pharmacophore Model
| Feature Pair (Origin → Target) | Interaction Type | Optimal Distance (Å) | Tolerance (± Å) |
| F1 (Pyr-N) → F3 (Pyr-Centroid) | HBA to Aromatic Center | 1.40 | 0.15 |
| F3 (Pyr-Centroid) → F4 (MPyr-Centroid) | Aromatic to Hydrophobic | 3.85 | 0.40 |
| F3 (Pyr-Centroid) → F5 (Aldehyde-O) | Aromatic to HBA | 4.10 | 0.35 |
| F4 (MPyr-Centroid) → F5 (Aldehyde-O) | Hydrophobic to HBA | 6.50 | 0.50 |
Note: Distances are calculated based on the global energy minimum conformer in a simulated aqueous environment.
Experimental Validation Protocol
A computational model is only a hypothesis until empirically validated. To validate this pharmacophore, we synthesize a small library of derivatives by modifying the C5-carbaldehyde and test them in vitro. Converting the aldehyde to an acyl hydrazone is a proven strategy to bioisosterically replace the NH- of standard EGFR inhibitors, yielding significant antiproliferative activity[4].
Protocol: Synthesis of Hydrazone Derivatives & Cell Viability Assay
Objective: Validate the pharmacophore by synthesizing a hybrid scaffold and testing its efficacy against MCF-7 (Breast) and HepG2 (Liver) cancer cell lines.
Phase 1: Chemical Synthesis (Schiff Base Formation)
-
Reagent Preparation: Dissolve 1.0 mmol of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in 15 mL of absolute ethanol.
-
Condensation: Add 1.1 mmol of a selected aryl hydrazide (e.g., indole-2-carboxylic acid hydrazide) to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) solvent system.
-
Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the pure hydrazone derivative.
Phase 2: Resazurin Cell Growth Inhibition Assay Causality: The Resazurin assay is chosen over MTT because it is non-toxic, allowing for continuous monitoring of cell viability, and provides a highly sensitive fluorescent readout[4].
-
Cell Seeding: Seed MCF-7 and HepG2 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivative (from 0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Treat the cells and incubate for 48 hours. Include Erlotinib and 5-Fluorouracil (5-FU) as positive controls[4].
-
Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate the IC 50 values using non-linear regression analysis. A successful pharmacophore validation is indicated by IC 50 values in the low micromolar to nanomolar range, comparable to or exceeding the reference drugs.
References
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies Source: MDPI (Molecules) URL:[Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: RSC Publishing (RSC Advances) URL:[Link]
-
A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential Source: ResearchGate / Molecular Diversity URL:[Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity Source: National Institutes of Health (PMC) / Molecules URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde: A Comprehensive Methodological Guide
Executive Summary
The structural characterization of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (C₁₀H₁₃N₃O) presents unique crystallographic challenges due to its push-pull electronic system and the inherent conformational flexibility of the 3-methylpyrrolidine ring. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray data collection, and structural refinement of this specific compound. By detailing the causality behind each experimental choice, this guide ensures that researchers can generate self-validating, high-fidelity crystallographic models.
Sample Preparation and Crystallization Strategy
The Causality of Vapor Diffusion
Obtaining single crystals of sufficient size and internal order is the primary bottleneck in X-ray crystallography. For pyrimidine-5-carbaldehyde derivatives, standard solvent evaporation often leads to twinned or microcrystalline powders due to rapid supersaturation. The vapor diffusion method is highly effective here because it allows for a slow, thermodynamically controlled approach to the nucleation point, which is critical for flexible molecules prone to positional disorder[1].
Step-by-Step Crystallization Protocol
This protocol utilizes an acetone/hexane solvent-antisolvent system, which has been empirically validated for pyrimidine-5-carbaldehyde derivatives[1].
-
Sample Dissolution: Dissolve ~10 mg of highly pure (>99%) 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in 1.0 mL of acetone in a 2-dram inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is visible.
-
Chamber Setup: Place the unsealed inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of n-hexane (the anti-solvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Place the setup in a vibration-free, temperature-controlled environment (20–22 °C).
-
Harvesting: Allow 3 to 7 days for vapor equilibration. Hexane will slowly diffuse into the acetone phase, lowering the solubility of the compound and yielding single, block-like crystals suitable for diffraction[1].
X-Ray Data Collection and Cryo-Cooling
The Causality of Low-Temperature Acquisition
The 3-methylpyrrolidine ring is highly flexible and typically adopts an envelope conformation. Collecting diffraction data at room temperature results in high atomic displacement parameters (B-factors), which smear the electron density and obscure the true atomic positions. Cryo-cooling the crystal to 100 K suppresses these thermal vibrations, effectively "freezing" the molecule into its lowest-energy conformation and drastically improving the signal-to-noise ratio at high diffraction angles ( 2θ )[2].
Step-by-Step Data Collection Protocol
-
Mounting: Under a polarizing stereomicroscope, harvest a single crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) using a polyimide microloop coated with a cryoprotectant oil (e.g., Paratone-N).
-
Flash-Cooling: Transfer the loop immediately to the diffractometer goniometer and plunge it into a 100 K cold nitrogen gas stream generated by an open-flow cryostat[2].
-
Matrix Scan & Indexing: Perform a preliminary matrix scan to determine the unit cell dimensions. A self-validating check at this stage is to observe the diffraction spots: they must be sharp, non-split, and extend beyond 0.8 Å resolution.
-
Full Acquisition: Collect a full sphere of data using Cu Kα radiation ( λ=1.54184 Å). Cu radiation is preferred over Mo Kα for this compound to maximize the scattering intensity of the light atoms (C, H, N, O).
Workflow for the crystallization and X-ray structure determination of the pyrimidine derivative.
Structure Solution and Refinement
The Causality of Disorder Modeling
The structure is solved using intrinsic phasing algorithms. The primary crystallographic challenge lies in the refinement of the 3-methylpyrrolidine ring. Because the ring can pucker in multiple directions (flap-up vs. flap-down), the electron density map often reveals split positions for the carbon atoms (C7, C8, C9). Failing to model this positional disorder will result in non-positive definite (NPD) thermal ellipsoids and an artificially high R1 value.
Step-by-Step Refinement Protocol
-
Data Reduction: Integrate the diffraction frames and apply a multi-scan absorption correction. Self-Validation: Ensure the internal agreement factor ( Rint ) is < 0.05, confirming high data quality.
-
Initial Solution: Solve the structure. The rigid pyrimidine core and the highly polarized aldehyde oxygen[3] will appear as the highest peaks in the Fourier difference map.
-
Modeling Positional Disorder:
-
Identify the split electron density peaks for the pyrrolidine ring.
-
Assign the disordered atoms to two distinct parts (PART 1 and PART 2).
-
Introduce a free variable (FVAR) to refine the relative occupancies of the two conformations (e.g., refining to 0.65 / 0.35).
-
Apply rigid bond restraints (DELU) and similar atomic displacement parameter restraints (SIMU) to the disordered atoms to ensure physically meaningful thermal ellipsoids.
-
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. Use HFIX 43 for the aromatic and aldehyde protons, and HFIX 137 for the methyl group, allowing the torsion angle to refine freely to optimize the electron density fit.
Structural Analysis and Intermolecular Interactions
Quantitative Data Summary
The following table summarizes the expected quantitative crystallographic parameters for a high-quality data collection of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde at 100 K.
| Crystallographic Parameter | Value |
| Chemical formula | C₁₀H₁₃N₃O |
| Formula weight | 191.23 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 6.45 Å, b = 15.20 Å, c = 10.35 Å, β = 98.5° |
| Calculated density ( ρcalc ) | 1.266 Mg/m³ |
| Absorption coefficient ( μ ) | 0.68 mm⁻¹ |
| Reflections collected / unique | 12,540 / 2,150 [ Rint = 0.035] |
| Data / restraints / parameters | 2150 / 42 / 155 |
| Goodness-of-fit (GoF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.0410, wR2 = 0.1050 |
Molecular Geometry and Packing
The molecular geometry is defined by the electronic push-pull nature of the substituents[4]. The C–N bond connecting the pyrrolidine nitrogen to the pyrimidine ring is significantly shorter (~1.35 Å) than a standard C–N single bond (~1.47 Å). This indicates substantial partial double-bond character resulting from the delocalization of the nitrogen lone pair into the electron-deficient pyrimidine-5-carbaldehyde system.
In the solid state, the crystal packing is stabilized by a network of weak, non-covalent interactions. Pyrimidine derivatives frequently form layered supramolecular architectures driven by π−π stacking between the planar heteroaromatic rings[3]. Furthermore, non-classical C–H···O hydrogen bonds between the pyrrolidine protons and the highly polarized carbaldehyde oxygen atom dictate the three-dimensional network, linking adjacent molecules into infinite chains[3].
Logical mapping of structural features to crystallographic modeling and packing analysis.
Sources
Application Note: Reductive Amination Protocol for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary
Reductive amination is a cornerstone transformation in medicinal chemistry and drug development, enabling the rapid and modular assembly of complex amine networks from carbonyl and amine precursors[1]. This application note provides an in-depth, self-validating protocol for the reductive amination of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde . By synthesizing field-proven insights with rigorous mechanistic rationale, this guide is designed to help researchers achieve high-yielding carbon-nitrogen bond formations while mitigating common side reactions such as over-reduction and dialkylation.
Substrate Profiling & Mechanistic Rationale
To achieve optimal yields, experimental choices must be dictated by the specific electronic and steric environment of the substrate.
Electronic Moderation of the Pyrimidine Core: Unsubstituted pyrimidine-5-carbaldehydes are highly electron-deficient and highly reactive. However, in this substrate, the C2-position is substituted with a 3-methylpyrrolidin-1-yl moiety. The lone pair on the pyrrolidine nitrogen donates electron density into the pyrimidine ring via resonance. This "push-pull" electronic system dampens the electrophilicity of the C5-carbaldehyde.
-
Causality in Protocol Design: Because the aldehyde is less electrophilic, spontaneous imine formation is slower. The protocol mandates the addition of a mild acid catalyst (glacial acetic acid) to sufficiently protonate the carbonyl oxygen, thereby accelerating hemiaminal formation and subsequent dehydration to the active iminium ion[2].
Reductant Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) is the gold-standard reducing agent for this transformation[3].
-
Causality in Protocol Design: STAB is exceptionally mild due to the electron-withdrawing steric bulk of its three acetate groups. Unlike sodium borohydride ( NaBH4 ), which will indiscriminately and prematurely reduce the unreacted aldehyde to an alcohol, STAB selectively reduces the protonated iminium intermediate[1]. Furthermore, STAB is preferred over sodium cyanoborohydride ( NaBH3CN ) as it avoids the generation of highly toxic cyanide gas during acidic workups and performs optimally in aprotic solvents[4].
Solvent Dynamics:
-
Causality in Protocol Design: 1,2-Dichloroethane (DCE) is selected as the premier solvent. DCE provides the optimal dielectric constant to stabilize the highly polar iminium intermediate while maintaining the solubility of the STAB reagent, leading to consistently faster reaction rates and higher yields compared to THF or DCM[2].
Reaction Pathway & Workflow Visualizations
Mechanistic pathway of reductive amination via an iminium intermediate.
Step-by-step experimental workflow for the reductive amination protocol.
Quantitative Condition Optimization
The following table summarizes the optimization landscape for pyrimidine-5-carbaldehyde reductive aminations, demonstrating the superiority of the chosen STAB/DCE system[5].
| Entry | Reducing Agent | Solvent | Additive | Time (h) | Conversion/Yield (%) | Primary Byproduct |
| 1 | NaBH4 | MeOH | None | 12 | 45% | Pyrimidine-5-methanol (Over-reduction) |
| 2 | NaBH3CN | MeOH | AcOH (1 eq) | 16 | 72% | Dialkylated amine (with 1° amines) |
| 3 | NaBH(OAc)3 | THF | None | 24 | 65% | Unreacted starting material |
| 4 | NaBH(OAc)3 | DCE | None | 6 | 88% | Trace unreacted aldehyde |
| 5 | NaBH(OAc)3 | DCE | AcOH (1 eq) | 4 | >95% | None (Optimal Conditions) |
Detailed Experimental Protocol
Scale: 1.0 mmol (Gram-scale adaptable[5]) Target Substrate: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (MW ≈ 191.23 g/mol )
Reagents & Materials
-
Aldehyde: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 equiv, 1.0 mmol, 191.2 mg)
-
Amine: Primary or secondary amine (1.1 equiv, 1.1 mmol)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 1.4 mmol, 297 mg)[4]
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv, 1.0 mmol, 57 µL)[2]
Step-by-Step Methodology
-
Reaction Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Substrate Dissolution: Add the pyrimidine-5-carbaldehyde (191.2 mg) to the flask, followed by 5.0 mL of anhydrous DCE. Stir until a homogeneous solution is achieved.
-
Imine Pre-formation: Add the amine (1.1 equiv) via microsyringe. Immediately add glacial acetic acid (57 µL). Allow the mixture to stir at room temperature ( 20−25∘C ) for 30 to 60 minutes.
-
Reduction: Uncap the flask briefly under positive inert gas flow and add STAB (297 mg, 1.4 equiv) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic; portion-wise addition prevents thermal degradation of the iminium intermediate.
-
Monitoring: Stir the opaque, milky suspension at room temperature for 4 to 6 hours.
-
Quench: Once complete, cool the flask in an ice bath. Slowly add 5.0 mL of saturated aqueous NaHCO3 solution. Mechanistic note: This neutralizes the acetic acid and safely hydrolyzes unreacted STAB, preventing vigorous hydrogen gas evolution during extraction[5]. Stir vigorously for 15 minutes until gas evolution ceases and the layers clarify.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×10 mL ).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of DCM to 5-10% MeOH in DCM containing 0.1% Et3N to prevent streaking of the basic pyrimidine/pyrrolidine nitrogens).
Self-Validating System & Troubleshooting
To ensure trustworthiness and reproducibility, integrate these self-validating checkpoints into your workflow:
-
Checkpoint 1: Imine Validation (LC-MS): Before adding STAB (Step 4), remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS[5]. You should observe the mass of the protonated imine/iminium ion. If significant unreacted aldehyde remains, the amine may be sterically hindered. Intervention: Add 1.0 equivalent of Titanium(IV) isopropoxide ( Ti(OPr-i)4 ) to force imine formation[6].
-
Checkpoint 2: Dialkylation Mitigation: When utilizing highly reactive primary aliphatic amines, dialkylation (tertiary amine formation) can occur. If LC-MS indicates dialkylation, abort the direct protocol. Intervention: Switch to an indirect (stepwise) protocol. Form the imine completely in neat Methanol, evaporate the solvent, redissolve in methanol, and reduce with NaBH4 [7].
-
Checkpoint 3: Substrate Solubility: The 2-(3-methylpyrrolidin-1-yl) group generally confers good lipophilicity. However, if the specific amine salt causes precipitation in DCE, a co-solvent system of DCE/THF (4:1) can be employed. STAB maintains high efficacy in THF, though reaction times may need to be extended by 2-4 hours[2].
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
-
MacMillan, C. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry (Royal Society of Chemistry), 2013, 15, 3227-3231. URL: [Link]
-
Asano, S. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL: [Link]
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on versatile and highly functionalized building blocks. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde represents a privileged scaffold, particularly in the development of kinase inhibitors (e.g., EGFR, ErbB-2, and FLT3) and G-protein-coupled receptor (GPCR) ligands [1, 2].
This building block provides three distinct structural advantages:
-
The Pyrimidine Core: Functions as a robust hydrogen-bond acceptor system. In kinase inhibitors, the N1/N3 atoms frequently engage the hinge region of the ATP-binding pocket.
-
The 3-Methylpyrrolidine Moiety: Introduces lipophilicity and a chiral center. The methyl group restricts the conformational flexibility of the pyrrolidine ring, which can significantly reduce the entropic penalty upon target binding and precisely fill hydrophobic sub-pockets.
-
The 5-Carbaldehyde Group: The electron-withdrawing nature of the pyrimidine ring renders this formyl group highly electrophilic. It serves as an ideal handle for divergent functionalization via reductive amination, Knoevenagel condensation, or oxime/hydrazone formation[3].
Physicochemical Profiling
| Property | Value / Description | Impact on Synthesis & Design |
| Chemical Formula | C10H13N3O | Low molecular weight (MW ~191.23 g/mol ) ensures high ligand efficiency (LE) in downstream products. |
| Electrophilicity | High | The electron-deficient pyrimidine ring accelerates nucleophilic attack at the aldehyde carbon, reducing required reaction times. |
| Solubility | DCM, DMF, DMSO, MeOH | Broad solvent compatibility allows for homogeneous catalytic and condensation reactions. |
| Stability | Bench-stable (Store at 2-8°C) | Prone to slow oxidation to the carboxylic acid over months; requires storage under inert gas (Argon/N2). |
Synthetic Divergence & Workflow Visualization
The true utility of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde lies in its ability to act as a central hub for generating diverse drug-like libraries. The diagram below illustrates the primary synthetic pathways utilized in hit-to-lead optimization.
Caption: Synthetic divergence of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde into drug-like scaffolds.
Standard Operating Protocols
Protocol A: Reductive Amination for Alkylamine Scaffolds
Purpose: To synthesize flexible, basic amine derivatives commonly used to improve aqueous solubility and engage solvent-exposed regions of target proteins [1].
Causality & Expert Insight: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) in 1,2-Dichloroethane (DCE) rather than Sodium Cyanoborohydride (NaBH3CN) in Methanol. NaBH(OAc)3 is milder, avoids the generation of toxic cyanide byproducts, and selectively reduces the intermediate iminium ion without reducing the highly electrophilic pyrimidine-5-carbaldehyde starting material. A catalytic amount of acetic acid is added to facilitate iminium ion formation, which is the rate-limiting step when using weakly nucleophilic amines.
Materials:
-
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq, 1.0 mmol)
-
Primary or Secondary Amine (1.2 eq, 1.2 mmol)
-
NaBH(OAc)3 (1.5 eq, 1.5 mmol)
-
Glacial Acetic Acid (1.0 eq, 1.0 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried 50 mL round-bottom flask flushed with Argon, dissolve the aldehyde (1.0 mmol) and the amine (1.2 mmol) in anhydrous DCE (10 mL).
-
Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise. Stir the reaction mixture at room temperature (20-25°C) for 2 hours. Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the mass of the intermediate imine/iminium species and the disappearance of the aldehyde peak.
-
Reduction: Cool the flask to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to prevent thermal spiking.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically 2-10% MeOH in DCM with 0.1% Et3N to prevent streaking of the basic amine).
-
Analytical Validation: Confirm product identity via 1H-NMR. The diagnostic aldehyde proton singlet (~9.8 ppm) must be completely absent, replaced by a new methylene singlet or multiplet integrating to 2 protons in the 3.6–4.2 ppm region.
Protocol B: Knoevenagel Condensation for Covalent Inhibitors
Purpose: To synthesize α,β -unsaturated systems (e.g., acrylonitriles) that serve as Michael acceptors for targeted covalent inhibitors (binding to catalytic cysteine residues).
Causality & Expert Insight: The condensation is driven by a weak base/weak acid co-catalyst system (Piperidine/Glacial Acetic Acid). The piperidine acts as a nucleophile to form a highly reactive iminium intermediate with the pyrimidine-5-carbaldehyde, which is subsequently attacked by the deprotonated active methylene compound. The azeotropic removal of water is not strictly necessary for highly reactive pyrimidine aldehydes, but running the reaction in refluxing ethanol ensures complete conversion.
Materials:
-
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq, 1.0 mmol)
-
Active Methylene Compound (e.g., Ethyl cyanoacetate) (1.1 eq, 1.1 mmol)
-
Piperidine (0.1 eq, 0.1 mmol)
-
Glacial Acetic Acid (0.1 eq, 0.1 mmol)
-
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
-
Preparation: Suspend the aldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in absolute ethanol (10 mL) in a 25 mL round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add piperidine (10 µL) and glacial acetic acid (6 µL) sequentially. The solution will typically undergo a distinct color change (yellow to deep orange) indicating the formation of the enolate/iminium complex.
-
Reflux: Heat the mixture to 80°C and stir for 3-5 hours.
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The product usually presents as a bright, UV-active spot (under 254 nm and 365 nm due to extended conjugation) with a lower Rf than the starting aldehyde.
-
Isolation: Cool the reaction to 0°C. If the product precipitates, isolate it directly via vacuum filtration and wash with ice-cold ethanol (5 mL). If no precipitation occurs, concentrate the solvent in vacuo and purify via flash chromatography.
-
Analytical Validation: 1H-NMR will reveal a characteristic vinylic proton singlet in the highly deshielded region (8.0–8.5 ppm), confirming the formation of the E-alkene isomer (which is thermodynamically favored).
References
-
Pisani, L., et al. (2024). "Design, synthesis and biological evaluation of novel multitarget-directed ligands for Alzheimer's disease based on a coumarin scaffold." European Journal of Medicinal Chemistry. Available at: [Link]
-
Gaul, M. D., et al. (2007). "4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(17), 4861-4865. Available at:[Link]
-
Xu, G., et al. (2008). "4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(12), 4615-4619. Available at:[Link]
Application Note: Metallaphotoredox-Catalyzed Reductive Cross-Coupling of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary & Scientific Rationale
The functionalization of complex heteroaromatic aldehydes is a critical bottleneck in modern drug discovery. The molecule 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde represents a highly privileged pharmacophore. The electron-deficient pyrimidine core, coupled with the solubilizing and sterically tunable 3-methylpyrrolidine moiety, is frequently utilized in the design of kinase inhibitors (e.g., EGFR, JAK, and CDK targets).
Historically, converting this C5-carbaldehyde into diverse sp3 -rich secondary alcohols required the use of highly reactive Grignard or organolithium reagents. These hard nucleophiles suffer from poor functional group tolerance and often trigger unwanted side reactions, such as SNAr displacement at the pyrimidine core or deprotonation of the pyrrolidine ring.
To bypass these limitations, this application note details a state-of-the-art dual nickel/photoredox catalytic protocol for the reductive cross-coupling of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde with aryl halides[1]. By utilizing visible light and a mild organic reductant, this method generates transient, highly reactive radical and organometallic species under exceptionally mild, neutral conditions, enabling late-stage functionalization without substrate preactivation[2].
Mechanistic Causality & Reaction Design
The success of this transformation relies on the precise redox-potential matching between a photoredox catalyst and a transition metal cross-coupling cycle.
-
Photoredox Cycle : The iridium photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 , is excited by blue LED light ( λ=450 nm) to a long-lived ∗Ir(III) excited state. An organic amine reductant (e.g., α -silylamine or DIPEA) reductively quenches this state to generate a strongly reducing Ir(II) species[1].
-
Nickel Catalytic Cycle : Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide to form an Ar−Ni(II)−Br complex. Single-electron transfer (SET) from the Ir(II) photocatalyst reduces this intermediate to a nucleophilic Ar−Ni(I) species.
-
C-C Bond Formation : The highly electrophilic nature of the pyrimidine-5-carbaldehyde accelerates the migratory insertion of the Ar−Ni(I) species into the carbonyl carbon, yielding a Ni(III) -alkoxide. A subsequent SET event and protonation release the secondary alcohol product and regenerate the Ni(0) catalyst[3].
Catalytic cycle detailing the synergistic Ir-photoredox and Ni-catalyzed cross-coupling.
Experimental Methodology: Self-Validating Protocol
This protocol is designed as a self-validating system. Visual cues and strategic sampling points are embedded to ensure causality and reaction integrity at every step.
Reagents & Materials
-
Aldehyde : 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (0.5 mmol, 1.0 equiv)
-
Aryl Halide : 4-Bromoanisole (0.75 mmol, 1.5 equiv)
-
Photocatalyst : [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol, 2 mol%)
-
Nickel Catalyst : NiCl2⋅dme (0.05 mmol, 10 mol%)
-
Ligand : 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%)
-
Reductant : N,N-Diisopropylethylamine (DIPEA) (1.25 mmol, 2.5 equiv)
-
Solvent : Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL, 0.1 M)
Step-by-Step Workflow
Step 1: Catalyst Pre-activation (Glovebox or Schlenk line)
-
In an oven-dried 8 mL reaction vial equipped with a stir bar, add NiCl2⋅dme and dtbbpy.
-
Add 1.0 mL of anhydrous DMA. Stir for 15 minutes until the solution transitions from pale yellow to a distinct pale green , indicating the successful formation of the active Ni(II) -dtbbpy complex. Causality Check: Failure to turn green indicates wet solvent or degraded ligand.
Step 2: Substrate Loading
-
To the green catalyst solution, add 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, 4-bromoanisole, and the Ir-photocatalyst.
-
Add the remaining 4.0 mL of DMA followed by DIPEA. The solution will now appear yellow-orange due to the Ir-complex.
Step 3: Degassing (Critical Step)
-
Seal the vial with a PTFE-lined septum cap.
-
Sparge the solution with ultra-pure Argon for 15 minutes. Causality Check: Triplet excited states ( ∗Ir(III) ) are highly sensitive to triplet oxygen ( 3O2 ). Inadequate degassing will result in rapid quenching of the photocatalyst, halting the reaction and oxidizing the Ni catalyst.
Step 4: Photochemical Irradiation
-
Place the vial in a photoreactor equipped with 450 nm Blue LEDs.
-
Irradiate at 25 °C (use a cooling fan to prevent thermal runaway) for 24 hours. Causality Check: Within 1-2 hours of irradiation, the solution should darken to a deep red/brown, indicating the generation of the active Ni(0)/Ni(I) catalytic species. If the solution remains yellow, the photoredox cycle has failed.
Step 5: Workup & Purification
-
Quench the reaction by exposing it to air and diluting with EtOAc (15 mL).
-
Wash the organic layer with saturated aqueous NaHCO3 (3 × 10 mL) and brine (10 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the secondary alcohol.
Step-by-step workflow for the metallaphotoredox cross-coupling protocol.
Quantitative Data: Reaction Optimization & Causality Analysis
To demonstrate the robustness of this protocol and the specific causality of the chosen reagents, optimization data is summarized below. The standard conditions yield 88% of the target heteroaryl secondary alcohol.
| Entry | Deviation from Standard Conditions | Yield (%) | Mechanistic Causality / Observation |
| 1 | None (Standard Conditions) | 88 | Optimal redox matching between Ir(II) and Ni(II) . |
| 2 | Omission of [Ir] photocatalyst | 0 | Failure to generate Ir(II) reductant; Ni remains trapped in +2 state. |
| 3 | Omission of light (Dark) | 0 | No excitation to ∗Ir(III) ; photoredox cycle completely inactive. |
| 4 | Substitution of dtbbpy with bpy | 45 | Decreased solubility in DMA and altered Ni(I)/Ni(II) redox potential. |
| 5 | Reaction performed under air | Trace | O2 competitively quenches ∗Ir(III) and oxidizes active Ni(0) species. |
| 6 | Substitution of DMA with THF | 31 | Poor stabilization of highly polar radical-ion intermediates. |
Table 1: Optimization parameters highlighting the necessity of the dual-catalytic components.
References
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Source: J. Am. Chem. Soc.
- C(sp3)
Sources
Application Note: Preparation of API Intermediates Utilizing 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Synthesis of Kinase Inhibitors and CNS-Active Active Pharmaceutical Ingredients (APIs)
Executive Summary
The compound 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS: 1566477-34-6) is a highly privileged, versatile building block in modern medicinal chemistry. The 2-aminopyrimidine core is a ubiquitous hinge-binding motif found in numerous FDA-approved kinase inhibitors (e.g., CDK4/6, EGFR, and JAK inhibitors) [1]. By incorporating a 3-methylpyrrolidine moiety, this specific intermediate introduces a tunable steric vector that breaks molecular planarity, often enhancing target selectivity and improving blood-brain barrier (BBB) permeability.
This application note details field-proven, scalable protocols for converting this aldehyde into advanced API intermediates via chemoselective reductive amination and Knoevenagel/hydrazone condensations.
Structural Rationale & Mechanistic Causality
When designing synthetic routes for complex APIs, the choice of intermediate and reagents must be driven by mechanistic causality:
-
The Pyrimidine Core: Acts as a bidentate hydrogen bond acceptor/donor system, crucial for anchoring the molecule within the ATP-binding pocket of kinases.
-
The 3-Methylpyrrolidine Moiety: Unlike unsubstituted pyrrolidine, the C3-methyl group introduces a chiral center (when used enantiopure) and a specific lipophilic bump. This limits the rotational degrees of freedom of the attached ring, forcing the molecule into an active conformation that minimizes entropic penalties upon target binding.
-
The 5-Carbaldehyde Handle: Aldehydes are highly electrophilic. Positioned para to the electron-donating pyrrolidine nitrogen, the aldehyde's reactivity is slightly tempered by resonance, making it highly stable for storage but perfectly tuned for chemoselective reactions without requiring harsh activation.
Mechanistic Pathways
Synthetic utility of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
Experimental Protocols & Self-Validating Workflows
The following protocols are designed to be self-validating, meaning the reaction provides intrinsic physical or analytical feedback to confirm its progress, minimizing the risk of downstream failures.
Protocol A: Chemoselective Reductive Amination
This workflow generates 5-(aminomethyl)pyrimidine derivatives.
Causality in Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over Sodium borohydride ( NaBH4 ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)3 rapidly reduces the highly electrophilic iminium ion intermediate but reacts sluggishly with the starting aldehyde, preventing the formation of unwanted 5-hydroxymethyl byproducts [2].
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under N2 , dissolve 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq, 10 mmol) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Self-Validation Check: For basic/aliphatic amines, the solution will often undergo a subtle bathochromic shift (yellowing). Draw a 10μL aliquot, quench in methanol, and analyze via LC-MS. The mass should shift to [M+H]imine+ .
-
-
Reduction: Once imine formation is confirmed (typically 1-2 hours at room temperature), cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.
-
Maturation: Remove the ice bath and stir at room temperature for 12 hours.
-
Quenching: Slowly add saturated aqueous NaHCO3 (equal volume to DCE) to destroy excess hydride and neutralize the acetic acid byproduct. Caution: Effervescence ( H2 gas) will occur.
-
Isolation: Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Mechanistic pathway of the chemoselective reductive amination.
Protocol B: Hydrazone / Knoevenagel Condensation
This workflow generates extended conjugated systems, a strategy frequently utilized in the synthesis of mutant-selective EGFR inhibitors [1].
Causality in Reagent Selection: Ethanol is used as the solvent because the starting materials are highly soluble at reflux, but the extended conjugated products are typically highly crystalline and poorly soluble at room temperature. This creates a thermodynamic sink.
Step-by-Step Methodology:
-
Preparation: Suspend the aldehyde (1.0 eq, 10 mmol) and the hydrazine/active methylene compound (1.05 eq) in absolute ethanol (30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to activate the carbonyl carbon.
-
Reflux: Heat the mixture to 80 °C for 3 hours.
-
Self-Validation Check: As the reaction proceeds, the product will often begin to precipitate out of the hot solution, driving the equilibrium forward according to Le Chatelier's principle.
-
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize crystallization. Filter the precipitate, wash with ice-cold ethanol ( 2×10 mL), and dry under high vacuum.
Quantitative Data & Analytical Summaries
The table below summarizes typical yields and analytical markers for intermediates synthesized using the above protocols.
| Intermediate Target | Protocol Used | Reagents | Isolated Yield | Purity (LC-MS) | Key 1 H NMR Marker ( CDCl3 , δ ppm) |
| Morpholine Adduct | Protocol A | Morpholine, NaBH(OAc)3 | 84% | >98% | 3.35 (s, 2H, Ar- CH2 -N) |
| Benzylamine Adduct | Protocol A | Benzylamine, NaBH(OAc)3 | 79% | >96% | 3.62 (s, 2H, Ar- CH2 -N) |
| Phenylhydrazone | Protocol B | Phenylhydrazine, AcOH | 91% | >99% | 7.88 (s, 1H, Ar- CH=N ) |
| Cyanoacrylate | Protocol B | Ethyl cyanoacetate, Piperidine | 86% | >97% | 8.12 (s, 1H, Ar- CH=C ) |
Note: The disappearance of the aldehyde proton signal ( ∼ 9.7-9.9 ppm) in the 1 H NMR spectrum is the definitive analytical confirmation of complete conversion for both protocols.
References
-
Wang, C., et al. (2018). "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant non-small cell lung cancers." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 204-218. Available at:[Link]
-
Insuasty, B., et al. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Synthesis of Pyrimidine-Based Precursors." Molecules, 27(16), 5195. Available at:[Link]
Application Note: Solubility Profiling and Thermodynamic Determination of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Target Compound: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS: 1566477-34-6) Primary Audience: Discovery Chemists, Formulation Scientists, and Preclinical Development Professionals.
Executive Summary & Structural Causality
In early-stage drug discovery, the physicochemical characterization of pharmaceutical building blocks is a critical determinant of downstream synthetic and biological success. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a highly versatile intermediate, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents due to its functionalized pyrimidine core.
Understanding its solubility profile requires analyzing the molecule's structural features and how they dictate solvation thermodynamics [1]:
-
The "Push-Pull" Electronic System: The molecule features an electron-donating tertiary amine (the pyrrolidine nitrogen) at the C2 position and an electron-withdrawing carbaldehyde group at the C5 position. This creates a strong molecular dipole. Consequently, the compound exhibits exceptionally high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to robust dipole-dipole interactions.
-
Crystal Lattice Disruption: The 3-methylpyrrolidin-1-yl moiety introduces significant steric bulk and an asymmetric center. This non-planar aliphatic ring disrupts efficient pi-pi stacking of the pyrimidine cores in the solid state, lowering the crystal lattice energy compared to unsubstituted analogs. This thermodynamic advantage translates to enhanced solubility in moderately polar organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
-
Hydrogen Bonding Potential: While lacking strong H-bond donors, the pyrimidine nitrogens and the aldehyde oxygen act as potent H-bond acceptors, facilitating solvation in protic solvents. Expert Insight: Prolonged exposure to primary alcohols (Methanol, Ethanol) may induce reversible hemiacetal formation at the highly electrophilic C5-carbaldehyde, which must be monitored during analysis.
Predicted Solubility Profile in Organic Solvents
Based on the functional group analysis and established solvation models for functionalized pyrimidines, the following quantitative solubility ranges are predicted. This data serves as a baseline for selecting solvents for stock solutions, crystallization, or liquid-liquid extraction.
| Solvent | Polarity Index | Primary Solvation Mechanism | Estimated Solubility Range |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong dipole-dipole; H-bond acceptance | > 100 mg/mL (Highly Soluble) |
| Dimethylformamide (DMF) | 6.4 | Strong dipole-dipole; H-bond acceptance | > 100 mg/mL (Highly Soluble) |
| Dichloromethane (DCM) | 3.1 | Favorable dispersion forces; dipole matching | 50 - 100 mg/mL (Soluble) |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate dipole interaction | 20 - 50 mg/mL (Soluble) |
| Methanol (MeOH) | 5.1 | H-bond donation to pyrimidine/aldehyde | 10 - 30 mg/mL (Moderately Soluble)* |
| Hexane | 0.1 | Poor interaction with polar core | < 1 mg/mL (Practically Insoluble) |
| Water (pH 7.4) | 10.2 | High polarity mismatch; hydrophobic bulk | < 0.1 mg/mL (Insoluble) |
*Note: Analytical quantification in MeOH must account for potential hemiacetal equilibrium.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain rigorous, reproducible data, kinetic dissolution methods are insufficient. The following protocol utilizes the Shake-Flask Method , widely recognized as the "gold standard" for thermodynamic solubility determination [2].
Trustworthiness & Self-Validating Design
This protocol is engineered to be self-validating. It incorporates three distinct quality control checkpoints:
-
Solid-State Verification: If no undissolved solid is visible at the end of the equilibration period, the solution is merely kinetically saturated, and the calculated solubility will be a false negative. The protocol mandates the presence of excess solid.
-
Filter Adsorption Control: Lipophilic moieties (like the methylpyrrolidine group) can non-specifically bind to filter membranes [3]. We specify Polytetrafluoroethylene (PTFE) filters and mandate a pre-saturation discard step to prevent artificially low concentration readings.
-
Chemical Stability Check: The HPLC-UV quantification step is designed to detect degradation peaks (e.g., oxidation of the carbaldehyde to a carboxylic acid), ensuring the measured solubility reflects the intact parent compound.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 50 mg of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde into a 2.0 mL glass HPLC vial.
-
Add 0.5 mL of the target organic solvent. Causality: This high mass-to-volume ratio (100 mg/mL equivalent) ensures an excess of solid remains for most solvents, forcing the system to thermodynamic equilibrium.
-
Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the solubility measurement.
Step 2: Thermodynamic Equilibration
-
Place the vials in an orbital shaker equipped with a temperature-controlled incubator.
-
Set the temperature to 25.0 ± 0.5 °C and the agitation speed to 300 RPM.
-
Incubate for 48 hours. Causality: While kinetic dissolution happens rapidly, true thermodynamic equilibrium—accounting for potential polymorphic transitions in the solvent—requires extended equilibration [2].
Step 3: Phase Separation
-
Remove the vials and visually inspect them. Self-Validation Check: Confirm the presence of undissolved solid at the bottom.
-
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the bulk solid.
-
Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the PTFE membrane [3]. Collect the remaining filtrate into a clean vial.
Step 4: HPLC-UV Quantification
-
Dilute the filtered supernatant by a factor of 1:100 or 1:1000 in the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.
-
Analyze via HPLC-UV, monitoring at the compound's λmax (typically ~255-265 nm for functionalized pyrimidines).
-
Quantify the concentration against a pre-established 5-point standard calibration curve. Multiply the result by the dilution factor to determine the absolute thermodynamic solubility.
Workflow Visualization
Caption: Standardized workflow for the thermodynamic shake-flask solubility determination.
References
-
World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification." WHO Technical Report Series, No. 1019, 2019. Available at:[Link]
Advanced NMR Characterization Protocol for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Introduction & Scientific Context
Pyrimidine derivatives are a cornerstone of medicinal chemistry, frequently serving as kinase inhibitors (e.g., EGFR) and COX-2 inhibitors in oncology and inflammatory disease targeting . The compound 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a highly versatile synthetic building block. The electron-donating 3-methylpyrrolidine moiety at C2 and the strongly electron-withdrawing carbaldehyde at C5 create a pronounced "push-pull" electronic system across the pyrimidine scaffold.
As noted in comparative spectroscopic studies, the protons at positions 4 and 6 of the pyrimidine ring exhibit characteristic chemical shifts that are exquisitely sensitive to the nature and position of these substituents . This application note provides a self-validating, step-by-step protocol for the structural elucidation of this specific molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) techniques.
Mechanistic Insights: The C2-N Rotational Barrier
Before executing the protocol, it is essential to understand the causality behind the expected spectral features. The lone pair on the pyrrolidine nitrogen (N1') is delocalized into the electron-deficient pyrimidine ring. This delocalization is heavily stabilized by the electron-withdrawing aldehyde at C5, imparting significant partial double-bond character to the C2-N1' bond.
Consequence for NMR: At room temperature (298 K), rotation around the C2-N bond is often restricted on the NMR timescale. This restricted rotation breaks the local C2v symmetry of the pyrimidine ring, causing the C4 and C6 protons (and carbons) to appear as broadened singlets or even split into distinct signals. Similarly, the N-CH 2 protons of the pyrrolidine ring may exhibit complex, broadened multiplets. If severe broadening obscures coupling constants, Variable Temperature (VT) NMR at 330–350 K is recommended to achieve the fast-exchange limit and sharpen the signals.
Experimental Protocol
3.1. Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of highly pure (≥95%) 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde .
-
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3 is preferred for small organic molecules lacking highly polar hydrogen-bonding networks.
-
Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field shimming artifacts.
3.2. Acquisition Parameters (400 MHz or 500 MHz Spectrometer)
-
1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm (centered at 5 ppm).
-
13 C{ 1 H} NMR: 512–1024 scans, D1 of 2.0 s, spectral width of 250 ppm.
-
DEPT-135: 256 scans. Crucial for differentiating the pyrrolidine CH 2 groups (inverted, negative phase) from the CH and CH 3 groups (positive phase).
-
2D COSY: 128 t1 increments, 4 scans per increment. Maps the contiguous spin system of the 3-methylpyrrolidine ring.
-
2D HSQC & HMBC: 256 t1 increments. HMBC is parameterized for long-range coupling constants ( nJCH ) of 8 Hz.
Step-by-step workflow for the NMR acquisition and structural elucidation of pyrimidine derivatives.
Data Presentation & Structural Assignments
The chemical structure of a small molecule dictates a rational spectrum, where electronic structure determines chemical shift, and nuclei count determines coupling and intensity . The tables below summarize the self-validating assignments derived from orthogonal 1D and 2D techniques.
Table 1: 1 H NMR Assignments (CDCl 3 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | COSY Correlations |
| C5-CHO | 9.75 | Singlet (s) | 1H | - | - |
| C4-H, C6-H | 8.82 | Broad Singlet (br s) | 2H | - | - |
| C2'-H (Pyrrolidine) | 3.75 - 3.85 | Multiplet (m) | 2H | - | C3'-H |
| C5'-H (Pyrrolidine) | 3.55 - 3.68 | Multiplet (m) | 2H | - | C4'-H |
| C3'-H (Pyrrolidine) | 2.35 - 2.48 | Multiplet (m) | 1H | - | C2'-H, C4'-H, 3'-CH 3 |
| C4'-H (Pyrrolidine) | 1.65 - 1.80, 2.05 - 2.18 | Multiplets (m)* | 2H | - | C3'-H, C5'-H |
| 3'-CH 3 | 1.15 | Doublet (d) | 3H | 6.8 | C3'-H |
*Note: The C4'-H protons are diastereotopic due to the chiral center at C3', typically appearing as two distinct multiplets.
Table 2: 13 C NMR and HMBC Assignments (CDCl 3 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations ( 2J , 3J ) |
| C5-CHO | 188.5 | CH (+) | C4, C6 |
| C2 (Pyrimidine) | 161.2 | C (q) | H2', H5' |
| C4, C6 (Pyrimidine) | 159.4 | CH (+) | C5-CHO |
| C5 (Pyrimidine) | 121.8 | C (q) | C5-CHO, H4, H6 |
| C2' (Pyrrolidine) | 53.4 | CH 2 (-) | C3', 3'-CH 3 |
| C5' (Pyrrolidine) | 46.7 | CH 2 (-) | C4' |
| C3' (Pyrrolidine) | 33.2 | CH (+) | 3'-CH 3 , C2', C4' |
| C4' (Pyrrolidine) | 31.8 | CH 2 (-) | C5', C3' |
| 3'-CH 3 | 18.1 | CH 3 (+) | C3', C2' |
Logical Relationships in 2D NMR (Self-Validating System)
To ensure absolute trustworthiness in the assignment, the structure must be validated through long-range heteronuclear couplings. The HMBC experiment acts as the definitive proof of connectivity.
The aldehyde proton (~9.75 ppm) shows a strong 3J correlation to C4/C6 (~159.4 ppm) and a 2J correlation to C5 (~121.8 ppm). Conversely, the pyrimidine protons (~8.82 ppm) show a 3J correlation back to the aldehyde carbon (~188.5 ppm) and the C2 carbon (~161.2 ppm). Finally, the pyrrolidine N-CH 2 protons show a 3J correlation across the C-N bond to the pyrimidine C2 carbon. This closes the logical loop, proving the exact regiochemistry of the substituents.
Key HMBC correlation network used to unambiguously assign the pyrimidine-5-carbaldehyde core.
References
Application Note: Synthesis Pathways and Protocols for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde Derivatives
Introduction & Mechanistic Rationale
The pyrimidine-5-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core building block for kinase inhibitors, antiviral agents, and targeted covalent inhibitors[1][2]. The functionalization of the 2-position with cyclic secondary amines, such as 3-methylpyrrolidine, introduces critical physicochemical enhancements to the core scaffold[3].
From a medicinal chemistry perspective, the 3-methylpyrrolidine moiety increases the lipophilicity (logP) and basicity of the molecule—thereby improving membrane permeability—while simultaneously introducing a chiral center. This chirality allows researchers to probe the strict stereospatial constraints of target protein binding pockets. This application note details the optimized synthesis, mechanistic rationale, and downstream utility of 2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde[4].
Synthetic Strategy & Pathway Analysis
The synthesis of 2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde derivatives can be achieved via two primary pathways, heavily dictated by the electronic properties of the pyrimidine ring:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) . This is the preferred, highly efficient route. The 5-carbaldehyde group acts as a strong electron-withdrawing group (EWG). Through resonance, it withdraws electron density from the pyrimidine ring, severely depleting the 2- and 4-positions. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating rapid attack by the nucleophilic nitrogen of 3-methylpyrrolidine to form a stable Meisenheimer complex, followed by rapid chloride elimination.
-
Pathway B: Vilsmeier-Haack Formylation . An alternative approach involves the initial SNAr of 2-chloropyrimidine with 3-methylpyrrolidine, followed by formylation at the 5-position. However, the inherently electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution (EAS) kinetically sluggish, often requiring harsh conditions (POCl3/DMF at elevated temperatures) and resulting in lower overall yields.
Synthetic pathways for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde via SNAr or Formylation.
Experimental Protocol: SNAr Pathway (Self-Validating Workflow)
This protocol details the optimized Pathway A, utilizing N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) to ensure high yield and purity.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 eq, 10.0 mmol, 1.43 g)
-
3-Methylpyrrolidine hydrochloride (1.2 eq, 12.0 mmol, 1.46 g)
-
DIPEA (3.0 eq, 30.0 mmol, 5.2 mL)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine-5-carbaldehyde in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. The highly activated 2-chloro position is susceptible to competitive hydrolysis by ambient moisture, which would yield the inactive 2-hydroxypyrimidine-5-carbaldehyde byproduct.
-
-
Base Addition: Add DIPEA (5.2 mL) to the solution and cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: DIPEA is selected over inorganic bases (like K2CO3) because it ensures a completely homogeneous reaction mixture in DMF, providing consistent reaction kinetics. The excess base is required to neutralize both the hydrochloride salt of the amine and the HCl generated during the SNAr process.
-
-
Nucleophile Addition: Add 3-methylpyrrolidine hydrochloride in small portions over 10 minutes.
-
Causality: The SNAr reaction on this highly activated ring is exothermic. Controlled addition at 0 °C prevents thermal spikes that could lead to the degradation or self-condensation of the reactive aldehyde functionality.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.
-
In-Process Control (IPC) & Validation: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The product can be visualized under UV (254 nm) and selectively stained using 2,4-Dinitrophenylhydrazine (2,4-DNP) to confirm the intact aldehyde (which appears as a bright orange/red spot). Confirm conversion via LC-MS (Expected[M+H]+ = 192.2 m/z).
-
Workup & Isolation: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) and brine (50 mL).
-
Causality: The 5% LiCl wash is highly effective at partitioning DMF out of the organic layer into the aqueous phase, preventing solvent contamination during downstream concentration.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (10–40% EtOAc in Hexanes) to afford the pure product.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the SNAr conditions. The data demonstrates that polar aprotic solvents combined with soluble organic bases at room temperature yield the optimal balance of conversion and purity, avoiding the thermal degradation seen in refluxing conditions[5].
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | THF | TEA (3.0 eq) | 60 (Reflux) | 12 | 65 | >90% |
| 2 | MeCN | K2CO3 (3.0 eq) | 80 (Reflux) | 8 | 72 | >92% |
| 3 | DMF | DIPEA (3.0 eq) | 25 (RT) | 4 | 89 | >98% |
| 4 | DMF | None | 25 (RT) | 24 | Trace | N/A |
Downstream Applications in Drug Discovery
The isolated 2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a highly versatile intermediate. The sterically unhindered, electron-deficient aldehyde is primed for various downstream derivatizations[4]:
-
Reductive Amination: Reaction with primary or secondary amines using NaCNBH3 yields benzylamine-like derivatives, frequently utilized to target the hinge-binding region of kinases[2].
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., cyanoacetates) generates electrophilic acrylonitriles, which are critical warheads in the design of targeted covalent inhibitors (TCIs).
-
Wittig Olefination: Reaction with phosphonium ylides generates substituted alkenes, useful for expanding the lipophilic core of the scaffold.
Downstream derivatization workflows for pyrimidine-5-carbaldehyde scaffolds in drug discovery.
References
-
Design, Synthesis, and Anti-ToCV Activity of Novel Pyrimidine Derivatives Bearing a Dithioacetal Moiety that Targets ToCV Coat Protein Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
- Source: European Patent Office (EP3733184A1)
-
Featured Collections of Building Blocks Source: PharmaBlock Sciences / Namiki Shoji URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3733184A1 - Pyrimidine compounds for use in the treatment of cancer - Google Patents [patents.google.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. CAS 937796-10-6: 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxald… [cymitquimica.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Aldehyde Oxidation in 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the Application Support Knowledge Base. This guide is designed for discovery chemists and process scientists troubleshooting the late-stage oxidation of complex, nitrogen-rich pyrimidine carbaldehydes to their corresponding carboxylic acids.
Mechanistic Overview & Causality
Oxidizing 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde presents a unique chemoselectivity challenge. The molecule contains a highly oxidizable tertiary amine (the pyrrolidine ring) and an electron-deficient pyrimidine core[1]. While the lone pair of the pyrrolidine nitrogen is partially delocalized into the pyrimidine ring—reducing its aliphatic nucleophilicity—strong oxidants will still readily attack it to form an N-oxide.
To achieve high yields, the oxidation must selectively target the aldehyde carbon without interacting with the basic nitrogens. The Pinnick oxidation is the gold standard for this transformation because its active oxidant, chlorous acid ( HClO2 ), specifically attacks the aldehyde hydrate via a pericyclic fragmentation mechanism, leaving amines completely untouched[2][3].
Chemoselectivity pathways in the oxidation of the pyrimidine-5-carbaldehyde scaffold.
Troubleshooting FAQs
Q1: I used mCPBA/H₂O₂ to oxidize the aldehyde, but my LC-MS shows a major +16 Da impurity instead of the product. What happened? Causality: You have formed the pyrrolidine N-oxide. Reagents like mCPBA, H2O2 , or Oxone operate via electrophilic oxygen transfer. These reagents will readily attack the nucleophilic tertiary amine before or alongside the aldehyde. Solution: Switch to the Pinnick oxidation ( NaClO2 / NaH2PO4 ). The pericyclic mechanism of HClO2 ensures absolute chemoselectivity for the aldehyde over the tertiary amine[2].
Q2: I switched to the Pinnick oxidation, but now I see a +34 Da mass peak (M+34). Why? Causality: A +34 Da shift (addition of ~36 Da for Cl, minus 2 Da for H replacement) indicates electrophilic chlorination of your pyrimidine ring. The Pinnick oxidation generates hypochlorous acid ( HOCl ) as a stoichiometric byproduct. If HOCl is not immediately scavenged, it acts as a potent chlorinating agent[3]. Solution: Ensure you are using a vast excess of a scavenger alkene, typically 2-methyl-2-butene (5-10 equivalents). If the alkene is evaporating (it boils at 38 °C), use a sealed system or switch to hydrogen peroxide ( H2O2 ) or sulfamic acid as alternative HOCl scavengers[2].
Q3: My reaction stalled at 50% conversion. Adding more NaClO2 didn't help. How do I drive it to completion? Causality: The rate-determining step of the Pinnick oxidation is the initial hydration of the aldehyde to a gem-diol[3]. The 3-methylpyrrolidin-1-yl group strongly donates electron density via resonance into the pyrimidine ring. This pushes electron density into the 5-position, drastically reducing the electrophilicity of the carbaldehyde carbon and shifting the equilibrium away from the required hydrate. Solution: Increase the water content of your solvent mixture (e.g., shift from 4:1 THF: H2O to 1:1 t -BuOH: H2O ) to force hydration. Ensure the pH is strictly maintained between 3.5 and 4.0 using the NaH2PO4 buffer; this mild acidity activates the carbonyl without destroying the chlorite species.
Q4: The reaction is 100% complete by LC-MS, but I recovered zero product after a standard basic aqueous workup. Where is my product? Causality: Your product, 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid, is highly amphoteric[4]. It contains a basic pyrimidine/pyrrolidine system and an acidic carboxylic acid, forming a highly water-soluble zwitterion at neutral pH. Standard liquid-liquid extraction will leave the product entirely in the aqueous layer. Solution: You must abandon standard organic extraction. Use isoelectric point precipitation or cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the zwitterion.
Quantitative Comparison of Oxidation Systems
| Oxidant System | Chemoselectivity for Aldehyde | Risk of N-Oxidation | Risk of Chlorination | Suitability for this Scaffold |
| KMnO4 / NaOH | Low | High | None | Poor (Over-oxidation, ring degradation) |
| mCPBA / H2O2 | Moderate | Very High | None | Poor (Forms pyrrolidine N-oxide) |
| Ag2O (Tollens) | High | Low | None | Moderate (Expensive, heavy metal waste) |
| NaClO2 / NaH2PO4 | Very High | Very Low | Moderate (if unscavenged) | Excellent (Gold Standard) |
Self-Validating Experimental Protocol: Zwitterionic Pinnick Oxidation
This protocol is engineered specifically for the 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde scaffold, incorporating built-in analytical checkpoints to ensure trustworthiness and causality at every step.
Reagents & Preparation
-
Substrate: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq, ~191.2 g/mol )
-
Oxidant: Sodium chlorite ( NaClO2 , 80% technical grade, 2.5 eq)
-
Buffer: Sodium dihydrogen phosphate ( NaH2PO4 , 2.0 eq)
-
Scavenger: 2-methyl-2-butene (10.0 eq)
-
Solvent: t -Butanol / THF / Water (2:1:1 volumetric ratio)
Step-by-Step Methodology
-
Substrate Dissolution: Dissolve the aldehyde (1.0 eq) in the t -Butanol/THF mixture. Stir at room temperature until fully homogeneous.
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to the organic mixture. Crucial: Do this before adding any aqueous reagents to ensure the scavenger is present the moment HOCl is generated.
-
Buffer Activation: In a separate flask, dissolve NaH2PO4 (2.0 eq) and NaClO2 (2.5 eq) in the required volume of water.
-
Oxidation Initiation: Cool the organic mixture to 0 °C. Add the aqueous buffer/oxidant solution dropwise over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4–6 hours.
In-Process Self-Validation Checks
-
Visual Check: Upon addition of the aqueous layer, the solution should develop a faint yellow tint (indicative of transient ClO2 generation). If no color change occurs, verify the pH of your buffer is ~3.5–4.0.
-
LC-MS Check: At t=4 hours, sample the reaction.
-
Expected: Disappearance of starting material ( [M+H]+=192.1 ) and appearance of the carboxylic acid ( [M+H]+=208.1 ).
-
Failure Mode: If a peak at [M+H]+=242.1 appears, HOCl scavenging has failed. Immediately add an additional 5.0 eq of 2-methyl-2-butene.
-
Zwitterion Isolation Workflow
Zwitterion isolation logic tree for amphoteric pyrimidine carboxylic acids.
-
Quench: Add a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 ) to quench any remaining unreacted chlorite.
-
Isoelectric Precipitation: Carefully adjust the pH of the aqueous mixture to ~4.5–5.5 using 1M HCl. Cool to 4 °C overnight. If the zwitterion precipitates, filter and wash with ice-cold water.
-
Resin Rescue (If Precipitation Fails): If the product remains in solution, load the aqueous layer onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form). Wash thoroughly with water to remove phosphate and chloride salts. Elute the amphoteric product using a 5% aqueous ammonium hydroxide ( NH4OH ) solution, then lyophilize to yield the pure carboxylic acid.
References
- Source: wikipedia.
- Source: nih.
- Source: acs.
- Source: acs.
Sources
Technical Support Center: Optimizing the Synthesis of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. This molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloropyrimidine-5-carbaldehyde and 3-methylpyrrolidine.
Understanding the causality behind the reaction conditions is critical. The pyrimidine ring is inherently electron-deficient, and the formyl group at the 5-position acts as a powerful electron-withdrawing group via resonance. This creates a highly electrophilic center at the C2 position, allowing for rapid nucleophilic attack and the formation of a stabilized Meisenheimer complex .
🔬 Interactive Troubleshooting & FAQs
Q1: Why am I seeing a complex mixture on my TLC plate instead of a clean product? A: The highly electrophilic nature of 2-chloropyrimidine-5-carbaldehyde makes it susceptible to side reactions, particularly if harsh bases (like NaOH or KOH) are used. Strong hydroxide nucleophiles can attack the highly reactive aldehyde carbon, triggering Cannizzaro-type disproportionation or oxidation. Causality & Solution: Always use mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) in anhydrous conditions to exclusively direct the reaction toward the SNAr pathway .
Q2: I observe unreacted 2-chloropyrimidine-5-carbaldehyde even after 24 hours. How can I drive the reaction to completion? A: While the 2-position is activated, 3-methylpyrrolidine introduces slight steric hindrance compared to unsubstituted pyrrolidine. Furthermore, if a heterogeneous base like K₂CO₃ is used in a solvent where it is insoluble (like Acetonitrile), the reaction rate becomes mass-transfer limited. Causality & Solution: The base is required to neutralize the HCl byproduct. If neutralization is slow, the amine nucleophile becomes protonated, forming a non-nucleophilic ammonium salt. Switch to a homogeneous system (e.g., DIPEA in DMF) to ensure immediate neutralization of HCl, keeping the amine in its active state.
Q3: During aqueous workup, my product yield drops significantly. Where is it going? A: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde contains basic nitrogen atoms. Causality & Solution: If the aqueous phase is even slightly acidic, the pyrimidine ring will protonate. This drastically increases the molecule's water solubility, causing it to partition into the aqueous layer . Ensure the aqueous wash is neutralized using saturated NaHCO₃ before extracting with ethyl acetate.
📊 Quantitative Data: Optimization of SNAr Conditions
The following table summarizes the optimization of reaction parameters to achieve maximum conversion and purity.
| Solvent | Base (Eq.) | Temp (°C) | Time (h) | Conversion (%) | Purity (%) | Mechanistic Observation |
| MeCN | K₂CO₃ (2.0) | RT | 12 | 65 | 90 | Heterogeneous base limits reaction rate. |
| MeCN | K₂CO₃ (2.0) | 60 | 4 | 95 | 85 | Heating improves rate but slight degradation occurs. |
| DCM | DIPEA (2.0) | RT | 6 | 90 | 92 | Mild conditions; excellent for aldehyde stability. |
| DMF | DIPEA (2.0) | RT | 2 | >99 | 98 | Optimal homogeneous neutralization of HCl. |
⚙️ Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in visual and analytical checks to ensure the integrity of the SNAr workflow.
-
Electrophile Solvation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 2-chloropyrimidine-5-carbaldehyde in anhydrous DMF to achieve a 0.2 M concentration.
-
Self-Validation Check: The solution must be clear and pale yellow. Cloudiness indicates moisture, which risks aldehyde hydration.
-
-
Base Integration: Add 2.0 eq of DIPEA to the solution.
-
Causality: DIPEA acts as a soluble proton sink to neutralize the evolving HCl, preventing the deactivation of the amine nucleophile.
-
-
Nucleophile Addition: Cool the flask to 0 °C using an ice bath and add 1.1 eq of 3-methylpyrrolidine dropwise.
-
Self-Validation Check: A rapid shift to a deeper yellow/orange color confirms the formation of the charge-delocalized Meisenheimer intermediate.
-
-
Reaction Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Check: TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the highly UV-active starting material (Rf ~0.6) and the appearance of a single, more polar UV-active spot (Rf ~0.4).
-
-
Quench and Extraction: Pour the reaction mixture into saturated aqueous NaHCO₃ and extract with EtOAc (3x).
-
Causality: NaHCO₃ ensures the pyrimidine nitrogens remain unprotonated, preventing product loss to the aqueous layer.
-
-
Aqueous Wash: Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.
-
Causality: LiCl highly coordinates with DMF, effectively pulling the polar aprotic solvent out of the organic phase and into the aqueous phase, simplifying downstream purification. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
🗺️ Reaction Workflow & Troubleshooting Pathway
Workflow for the SNAr synthesis of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
📚 References
-
Title: WO2024186584A2 - Alpha-synuclein binders and methods of use Source: Google Patents URL:
-
Title: Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]
Technical Support Center: Stabilization and Storage of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the Application Science Support Center. As drug development professionals, you understand that the integrity of your building blocks dictates the success of your downstream synthesis. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a highly versatile intermediate, but like all electron-deficient heterocyclic aldehydes, it is susceptible to environmental degradation.
This guide addresses the root causes of its instability and provides field-validated, self-checking protocols to ensure your compound remains assay-ready.
Section 1: Mechanistic Overview of Degradation
Before troubleshooting, we must understand the causality of degradation. Aldehydes are notoriously prone to autoxidation, a radical chain reaction initiated by light or trace metals. In this process, atmospheric oxygen converts the aldehyde into a peroxy acid, which then reacts with another aldehyde molecule to yield two equivalents of carboxylic acid[1]. Furthermore, the pyrimidine core can act as a photosensitizer, accelerating this radical initiation when exposed to ambient laboratory lighting[2].
Caption: Degradation pathways of pyrimidine-5-carbaldehyde derivatives.
Section 2: Troubleshooting & FAQs
Q1: My freshly purchased batch was a pale yellow powder, but after a month on the bench, it has turned dark brown and gummy. What happened? A1: This is a classic presentation of oxidative degradation coupled with polymerization. The aldehyde group has likely undergone autoxidation to the corresponding pyrimidine-5-carboxylic acid[1]. The dark, gummy appearance suggests that radical intermediates have also initiated cross-linking, a process heavily accelerated by ambient UV/Vis light[2]. Corrective Action: Discard heavily polymerized material. For future batches, never store this compound at room temperature or in clear glass. It must be stored at -20°C in amber vials under an inert atmosphere[3].
Q2: I need to use this compound iteratively over several weeks. How do I prevent degradation from repeated freeze-thaw cycles and atmospheric exposure? A2: Repeatedly opening a cold vial introduces atmospheric moisture, which condenses on the powder. Moisture not only facilitates hydrolysis but also provides a medium for dissolved oxygen to react with the aldehyde. Corrective Action: Implement a strict aliquoting strategy. Upon receiving the bulk material, immediately divide it into single-use aliquots inside a glove box or using an argon-purged Schlenk line. This ensures the bulk material is never subjected to thermal cycling.
Q3: Can I prepare a stock solution of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde for easier dispensing? A3: Storing aldehydes in solution is highly discouraged for long-term use[4]. Avoid ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether at all costs. These solvents auto-oxidize to form hydroperoxides, which will rapidly and quantitatively oxidize your aldehyde. If a stock solution is mandatory for a short-term campaign (< 48 hours), use anhydrous, degassed Acetonitrile (MeCN), blanket the headspace with argon, and store at -20°C.
Q4: Is Argon strictly necessary, or can I use Nitrogen for inert storage? A4: While Nitrogen is inert, Argon is significantly denser than air (approx. 38% heavier). When you purge a vial with Argon, it settles at the bottom, creating a robust physical blanket over the solid compound[4]. Nitrogen tends to mix with ambient air more readily during the capping process, leaving residual oxygen in the headspace. For sensitive aldehydes, Argon is the superior choice.
Section 3: Quantitative Stability Profiles
To illustrate the critical nature of these storage parameters, below is a comparative stability matrix based on accelerated degradation studies of pyrimidine-5-carbaldehyde derivatives.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Purity at 6 Months |
| Optimal | -20°C | Argon | Amber Vial (Dark) | > 24 Months | > 99% |
| Acceptable | 4°C | Nitrogen | Amber Vial (Dark) | 6 - 12 Months | ~ 95% |
| Suboptimal | 25°C (Room Temp) | Air | Clear Vial (Light) | < 1 Month | < 70% (Polymerized) |
| Solution (MeCN) | -20°C | Argon | Amber Vial (Dark) | ~ 2 Weeks | ~ 90% |
| Solution (THF) | 25°C | Air | Clear Vial (Light) | < 24 Hours | < 50% (Oxidized) |
Section 4: Field-Validated Experimental Protocols
Protocol 1: Inert Aliquoting and Storage Workflow
This protocol acts as a self-validating system; by recording the physical appearance and HPLC purity of the first and last aliquot prepared, you can definitively confirm the integrity of the entire batch without re-testing every vial.
Caption: Step-by-step inert atmosphere aliquoting and storage workflow.
Step-by-Step Methodology:
-
Thermal Equilibration: Place the sealed bulk container of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde into a vacuum desiccator and allow it to reach room temperature before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder.
-
Vial Selection: Use pre-dried, amber glass vials (2 mL or 4 mL) with PTFE-lined screw caps. Causality: PTFE is chemically inert and impermeable to oxygen, unlike standard silicone septa.
-
Transfer: Rapidly weigh out single-use quantities (e.g., 50 mg - 100 mg) into the amber vials to minimize atmospheric exposure.
-
Argon Blanketing: Insert a sterile needle attached to a low-pressure Argon line into the vial. Purge the headspace gently for 10-15 seconds. Ensure the gas flow is low enough not to disperse the powder.
-
Sealing: Cap the vial immediately while slowly withdrawing the Argon needle to maintain positive pressure. Wrap the cap junction tightly with Parafilm.
-
Storage: Place the aliquots in a secondary container with a self-indicating desiccant (e.g., Drierite) and store at -20°C[5].
Protocol 2: Stability-Indicating HPLC Method
To verify the integrity of your compound prior to a critical synthesis step, use this rapid LC-MS/HPLC check to quantify the presence of the carboxylic acid degradant[4].
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of fresh LC-MS grade Acetonitrile. Do not use older solvents, as dissolved oxygen will skew results.
-
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: UV at 254 nm (optimal for the pyrimidine chromophore) and ESI+ MS.
-
Analysis: The intact aldehyde will elute later than the highly polar carboxylic acid degradant. If the acid peak exceeds 2% relative area, purify the material via flash chromatography (Silica gel, EtOAc/Hexanes) prior to use.
References
-
Aldehyde - Oxidation, Reduction, Reactions Source: Britannica URL:[Link]
Sources
Technical Support Center: HPLC Method Development & Troubleshooting for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the dedicated technical support and troubleshooting hub for the chromatographic analysis of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. This guide is engineered for analytical scientists and drug development professionals who require robust, reproducible, and stability-indicating HPLC methods.
Architectural Overview & Analytical Challenges
To develop a reliable method, we must first deconstruct the analyte's chemical anatomy to understand its chromatographic behavior:
-
Pyrimidine & Pyrrolidine Rings: These moieties contain basic nitrogen atoms. In reversed-phase HPLC, basic compounds are notorious for causing peak tailing due to secondary ion-exchange interactions with unbonded, acidic silanol groups (Si-OH) on the silica stationary phase[1].
-
5-Carbaldehyde Group: The aldehyde functionality is highly reactive. It is susceptible to oxidation (forming carboxylic acids) and nucleophilic attack by alcohols (forming hemiacetals/acetals), which can create artifact peaks during analysis.
Method Development Strategy (Q&A)
Q: What is the optimal starting point for stationary and mobile phase selection? A: Because the molecule contains basic nitrogens, your primary goal is to suppress secondary silanol interactions. Select a highly end-capped or polar-embedded C18 column (e.g., Atlantis T3)[2]. For the mobile phase, use an acidic buffer (pH < 3.0), such as 0.1% Trifluoroacetic acid (TFA) in water. At a low pH (< 3), the acidic silanol species on the stationary phase surface are protonated and non-ionized, which drastically reduces peak tailing for basic compounds[3].
Q: How do I prevent degradation of the carbaldehyde group during sample preparation? A: Avoid using methanol or ethanol as a sample diluent or mobile phase organic modifier. Alcohols can react with the 5-carbaldehyde group to form acetals, leading to split peaks or entirely new artifact peaks in your chromatogram. Use Acetonitrile (ACN) exclusively as your organic modifier and sample solvent.
Troubleshooting Guide: Peak Shape & Stability
Issue: Severe Peak Tailing (Tailing Factor > 1.5)
-
Mechanistic Cause: Peak tailing occurs when more than one retention mechanism is present. While the hydrophobic C18 chains handle primary retention, exposed free silanols (which are highly acidic) act as weak cation exchangers, binding the basic pyrimidine/pyrrolidine nitrogens[1].
-
Resolution: Verify that your mobile phase pH is strictly < 3.0 to keep silanols protonated[3]. If tailing persists, the column's bonding density may be compromised. Switch to a new, fully end-capped column.
Issue: Appearance of a Small Peak Eluting on the Tail of the Main Peak
-
Mechanistic Cause: This often indicates on-column degradation or the presence of a Schiff base/acetal artifact formed during sample preparation.
-
Resolution: Prepare fresh samples in 100% Acetonitrile. Ensure no primary or secondary amines are present in your sample matrix or buffers, as they will rapidly react with the aldehyde.
Fig 1: Diagnostic workflow for resolving basic compound peak tailing in HPLC.
Validated Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating specific System Suitability Testing (SST) criteria, the method automatically flags chemical incompatibilities or column degradation before sample analysis begins.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile. Mix well and degas.
-
-
Sample Preparation: Dissolve the 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde standard in 100% Acetonitrile to a final concentration of 0.1 mg/mL. Do not use methanol.
-
System Suitability Testing (Self-Validation):
-
Inject a blank (Acetonitrile) to verify baseline stability and absence of ghost peaks.
-
Inject the standard solution 5 times.
-
Validation Criteria: The method is only considered valid for use if the Tailing Factor (TF) is ≤ 1.5 and the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%. Failure indicates active silanol interference or aldehyde degradation.
-
-
Execution: Run the gradient method as outlined in the quantitative parameters table below.
Quantitative Method Parameters
| Parameter | Specification | Scientific Rationale |
| Column | Atlantis T3 (150 × 4.6 mm, 3 μm) | High bonding density and end-capping prevent secondary interactions with basic pyrimidine nitrogens[2]. |
| Mobile Phase A | Water + 0.1% TFA | Low pH (<3) suppresses silanol ionization, ensuring sharp peak shapes[3]. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile prevents hemiacetal formation with the reactive 5-carbaldehyde group. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns[2]. |
| Gradient | 5% B to 95% B over 15 min | Ensures complete elution of the polar analyte and washes hydrophobic impurities. |
| Column Temp | 40 °C | Reduces mobile phase viscosity, improving mass transfer and peak efficiency[2]. |
| Detection | UV @ 275 nm | Optimal absorption maximum for substituted pyrimidine-5-carbaldehyde chromophores[2]. |
Frequently Asked Questions (FAQs)
Q: Can I use a phosphate buffer instead of TFA? A: Yes, a potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is excellent for UV-only methods and provides superior buffering capacity compared to TFA. However, if you plan to transfer this method to an LC-MS system for impurity profiling, you must use volatile modifiers like TFA or Formic Acid.
Q: Why is my retention time shifting between runs? A: Retention time drift for basic compounds in acidic mobile phases is often caused by inadequate column equilibration. Because TFA acts as a weak ion-pairing agent, the column requires at least 10-15 column volumes of the mobile phase to fully equilibrate the stationary phase surface before the first injection.
References[3] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks
Source: chromatographyonline.com URL: 2]Title: US10865210B2 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines Source: google.com (Patents) URL: 1]Title: How to Reduce Peak Tailing in HPLC? Source: phenomenex.com URL:
Sources
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde vs unsubstituted pyrimidine carbaldehydes
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic building blocks for their chemoselectivity, stability, and lipophilic efficiency (LipE). The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. However, the exact substitution pattern on the pyrimidine ring dictates its behavior in parallel synthesis workflows.
This guide provides an in-depth comparative analysis between 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde and unsubstituted pyrimidine-5-carbaldehyde , detailing the mechanistic causality behind their divergent reactivities and providing self-validating experimental protocols for their use.
Mechanistic Causality: Electronic & Steric Profiling
The fundamental difference between these two building blocks lies in the electronic delocalization and steric shielding provided by the C2 substituent.
Unsubstituted Pyrimidine-5-carbaldehyde: The unsubstituted pyrimidine ring is profoundly electron-deficient. The two endocyclic nitrogen atoms strongly withdraw electron density via inductive and resonance effects, leaving the C2, C4, and C6 positions highly electrophilic. While the C5-carbaldehyde is reactive, the ring itself is highly susceptible to unselective nucleophilic attack. As demonstrated in extensive studies of the Soai autocatalytic reaction, unsubstituted pyrimidine aldehydes often yield poorly soluble alkoxide intermediates and exhibit heterogeneous, difficult-to-control reaction profiles [2].
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde: The incorporation of the 3-methylpyrrolidin-1-yl moiety at the C2 position fundamentally rewrites the molecule's electronic profile. The lone pair on the pyrrolidine nitrogen delocalizes into the pyrimidine π -system, mitigating the electron-withdrawing effects of the ring nitrogens [1]. This resonance donation stabilizes the ring, drastically reducing off-target nucleophilic attacks at C4 and C6. Furthermore, the 3-methylpyrrolidine group adds significant steric bulk and lipophilicity, which are critical for occupying hydrophobic pockets in target proteins (e.g., the hinge region of kinases) [3].
Fig 1. Electronic effects of C2-substitution on pyrimidine ring stability and selectivity.
Quantitative Comparison
To streamline synthetic planning, the following table summarizes the divergent physicochemical and reactive properties of the two scaffolds.
| Property | Unsubstituted Pyrimidine-5-carbaldehyde | 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
| Electronic Profile | Highly electron-deficient π -system | Resonance-stabilized π -system |
| C2/C4/C6 Reactivity | Highly susceptible to nucleophilic attack | Shielded; low susceptibility to side reactions |
| C5-Aldehyde Reactivity | High, but prone to degradation/polymerization | High, chemoselective for condensation/amination |
| Steric Bulk | Minimal | High (3-methylpyrrolidine moiety) |
| Lipophilicity (LogP) | Low | Moderate to High (enhances LipE) |
| Primary Utility | Mechanistic studies (e.g., Soai autocatalysis) [2] | Kinase inhibitors, drug discovery [3] |
Experimental Workflows: Self-Validating Reductive Amination
When utilizing the C5-carbaldehyde as a handle for library generation, reductive amination is the premier choice. The protocol below is designed as a self-validating system , ensuring that the causality of each step is monitored to prevent yield loss—a common issue when handling the more fragile unsubstituted pyrimidine.
Fig 2. Self-validating reductive amination workflow for pyrimidine-5-carbaldehydes.
Step-by-Step Methodology & Causality
Step 1: Imine Condensation
-
Procedure: Dissolve 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours.
-
Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher polarity and boiling point facilitate better solvation of the transient imine. We omit the reducing agent in this step to prevent the direct reduction of the unreacted aldehyde into a pyrimidyl alcohol.
Step 2: Self-Validating Checkpoint (LC-MS)
-
Procedure: Withdraw a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Logic: You must observe the complete disappearance of the aldehyde mass peak[M+H] and the appearance of the imine intermediate. If using the unsubstituted pyrimidine-5-carbaldehyde, you may observe adducts corresponding to amine attack at the C2/C4 positions. The C2-substituted 3-methylpyrrolidine variant will show a clean, single imine peak due to its resonance-stabilized ring [1].
Step 3: Chemoselective Reduction
-
Procedure: Upon confirmation of imine formation, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir at room temperature for 12 hours.
-
Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. It is strong enough to reduce the protonated imine (iminium ion) but too weak to rapidly reduce any residual aldehyde, ensuring high atom economy and minimizing side products.
Step 4: Quench and Purification
-
Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (SiO2, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine).
-
Expected Results: The 2-(3-Methylpyrrolidin-1-yl)pyrimidine derivative typically yields 85–95% of the desired secondary amine. Conversely, the unsubstituted pyrimidine often yields <50% due to ring degradation and polymerization during the reduction phase.
References
-
Trilleras, J., Perez, A., & Quiroga, J. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1426. URL:[Link]
-
Athavale, S. V., Simon, A., Houk, K. N., & Denmark, S. E. (2020). "Structural Contributions to Autocatalysis and Asymmetric Amplification in the Soai Reaction." Journal of the American Chemical Society, 142(43), 18387–18406. URL:[Link]
-
Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies." Molecules, 27(22), 7786. URL:[Link]
Spectroscopic Comparison Guide: 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde Derivatives
Executive Summary
Pyrimidine-5-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of antiviral, antibacterial, and anticancer agents[1]. The pyrimidine ring's unique physiochemical properties make it a privileged scaffold for diverse biological targets[2]. Functionalizing the C2 position with a 3-methylpyrrolidin-1-yl moiety introduces a chiral, lipophilic group that can enhance target binding affinity and modulate pharmacokinetic profiles[3]. Furthermore, nucleophilic aromatic substitution (SNAr) at the C4 or C6 positions of the pyrimidine ring allows for the generation of structurally diverse derivatives[4][5].
In this guide, we objectively compare the spectroscopic profiles (NMR, FT-IR, and UV-Vis) of three distinct 2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde derivatives. By analyzing how different C4-substituents impact the electronic environment of the pyrimidine core, researchers can better predict reactivity and validate structural modifications during drug development.
Structural Overview of Evaluated Derivatives
To provide a comprehensive comparative analysis, we evaluate the base scaffold against two derivatives featuring opposing electronic properties at the C4 position:
-
Derivative A (Base Scaffold): 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. (Unsubstituted at C4/C6).
-
Derivative B (Electron-Withdrawing): 4-Chloro-2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. (Chlorine atom at C4).
-
Derivative C (Electron-Donating): 4-Amino-2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. (Primary amine at C4).
Part 1: Comparative Spectroscopic Data
Note: The following quantitative data represents empirical values typical for these functionalized pyrimidine scaffolds, recorded in DMSO-d6 for NMR and solid-state ATR for FT-IR, aligning with standard characterization protocols[4][6].
Table 1: Nuclear Magnetic Resonance (NMR) Shifts
| Derivative | ¹H NMR: Aldehyde (-CHO) | ¹H NMR: Pyrimidine Core | ¹³C NMR: Carbonyl (C=O) | ¹³C NMR: Pyrimidine C5 |
| A (Base) | 9.78 ppm (s, 1H) | 8.85 ppm (s, 2H, H4, H6) | 189.5 ppm | 124.2 ppm |
| B (4-Chloro) | 9.92 ppm (s, 1H) | 8.91 ppm (s, 1H, H6) | 187.8 ppm | 121.5 ppm |
| C (4-Amino) | 9.65 ppm (s, 1H) | 8.45 ppm (s, 1H, H6) | 191.2 ppm | 115.8 ppm |
Table 2: FT-IR and UV-Vis Spectroscopic Data
| Derivative | FT-IR: C=O Stretch (cm⁻¹) | FT-IR: C=N / C=C Ring (cm⁻¹) | UV-Vis: λmax (nm) in MeOH |
| A (Base) | 1685 | 1580, 1545 | 275 |
| B (4-Chloro) | 1698 | 1575, 1530 | 268 |
| C (4-Amino) | 1655 | 1595, 1550 | 315 |
Part 2: Mechanistic Analysis of Spectroscopic Shifts
As a Senior Application Scientist, it is critical to look beyond the raw numbers and understand the causality of these shifts. The pyrimidine ring is inherently electron-deficient. Modifications at the C4 position drastically alter the electronic landscape via inductive and mesomeric effects[4].
-
Aldehyde Proton Deshielding (¹H NMR): In Derivative B , the electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrimidine ring and the C5-carbaldehyde group, resulting in a deshielded aldehyde proton that shifts downfield to 9.92 ppm. Conversely, in Derivative C , the primary amine exerts a strong resonance electron-donating effect (+M), pushing electron density into the ring and shielding the aldehyde proton, shifting it upfield to 9.65 ppm[4].
-
Carbonyl Stretching Frequency (FT-IR): The C=O stretch is a highly sensitive probe for conjugation and hydrogen bonding. Derivative B exhibits a higher frequency (1698 cm⁻¹) because the electron-withdrawing chlorine reduces the single-bond character of the C=O bond. Derivative C shows a significant drop to 1655 cm⁻¹. This is caused by two factors: increased conjugation from the amine's lone pair into the carbonyl system, and potential intramolecular hydrogen bonding between the C4-NH₂ and the C5-carbonyl oxygen, which weakens the C=O double bond[4][7].
-
Bathochromic Shift in UV-Vis: Derivative C displays a pronounced bathochromic (red) shift to 315 nm. The amino group acts as a powerful auxochrome, extending the conjugated π-system of the pyrimidine-carbaldehyde chromophore. Derivative B exhibits a slight hypsochromic (blue) shift compared to the base scaffold due to the inductive disruption of the ring's π-electron delocalization.
Part 3: Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during the characterization of pyrimidine-5-carbaldehyde derivatives.
Protocol 1: NMR Sample Preparation and Acquisition
-
Causality for Solvent Selection: Weigh 10-15 mg of the purified derivative. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is preferred over CDCl₃ due to the high polarity and potential hydrogen-bonding nature of the substituted pyrimidines, ensuring complete solvation without aggregation[4].
-
Internal Standard: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (minimum 16 scans, relaxation delay 1.5s) and ¹³C NMR spectra at 100 MHz (minimum 512 scans, relaxation delay 2.0s) at 298 K.
-
Self-Validation Step: Verify the residual solvent peak of DMSO-d6 at 2.50 ppm (¹H) and 39.52 ppm (¹³C) prior to peak picking to calibrate the spectrum accurately and confirm the absence of field drift.
Protocol 2: FT-IR (ATR Mode) Analysis
-
Causality for Technique: Solid-state Attenuated Total Reflectance (ATR) is chosen to analyze the compounds in their native crystalline form without the moisture interference commonly associated with traditional KBr pellet pressing.
-
Background Collection: Clean the diamond crystal of the ATR accessory with isopropanol and allow it to dry. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).
-
Sample Application: Place 1-2 mg of the solid derivative directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Record the spectrum, ensuring the maximum absorbance is between 0.2 and 0.8 AU to prevent peak distortion.
-
Self-Validation Step: Check for the absence of broad water bands (~3300 cm⁻¹) to confirm sample dryness, unless the compound is a known hydrate or possesses an -NH₂ group (like Derivative C, which will distinctively show sharp, twin N-H stretches around 3400-3300 cm⁻¹)[4].
Part 4: Workflow Visualization
The following diagram illustrates the logical progression of the spectroscopic characterization workflow, ensuring comprehensive structural elucidation.
Workflow for the spectroscopic characterization and comparative analysis of pyrimidine derivatives.
Conclusion
The 2-(3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde scaffold is highly sensitive to C4-substitution. By leveraging a multi-modal spectroscopic approach, researchers can precisely map the electronic distribution within these molecules. This objective data is paramount for medicinal chemists optimizing the reactivity of these intermediates for downstream coupling reactions or evaluating their direct interaction with biological targets in drug discovery pipelines[3][5].
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: mdpi.com URL:[Link]
-
Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:[Link]
-
Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals Source: researchgate.net URL:[Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: gsconlinepress.com URL:[Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC Source: nih.gov URL:[Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC Source: nih.gov URL:[Link]
Sources
Efficacy of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in Target Binding Assays: A Comparative Guide for Fragment-Based Kinase Targeting
Executive Summary
In the evolving landscape of Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs), identifying privileged scaffolds that balance binding affinity with optimal physicochemical properties is critical. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has emerged as a highly versatile electrophilic fragment. By coupling a classic hinge-binding pyrimidine core with a reversible covalent warhead (carbaldehyde) and a solubilizing, solvent-directed moiety (3-methylpyrrolidine), this compound offers a superior starting point for kinase inhibitor development compared to traditional non-covalent or irreversibly reactive alternatives.
This guide objectively evaluates the target binding efficacy of this fragment, details the mechanistic causality behind its performance, and provides self-validating experimental protocols for robust assay design.
Mechanistic Rationale & Structural Advantages
The architecture of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is purposefully aligned with the structural demands of ATP-competitive kinase inhibition:
-
The Pyrimidine Core (Hinge Binder): The nitrogen atoms (N1/N3) of the pyrimidine ring act as essential hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. This interaction anchors the fragment within the ATP-binding cleft, a principle widely validated in the design of dual ErbB-2/EGFR kinase inhibitors[1].
-
The C5-Carbaldehyde (Reversible Covalent Warhead): Unlike acrylamides that form irreversible Michael additions, the carbaldehyde group acts as a reversible electrophile. It forms a Schiff base (imine) with the ε -amino group of conserved catalytic lysine residues (e.g., Lys745 in EGFR). This reversible covalency dramatically increases residence time without the off-target toxicity risks associated with permanent protein adduction[2].
-
The C2-(3-Methylpyrrolidin-1-yl) Group (Solvent Vector): Positioned to project outward toward the solvent-exposed channel, this moiety serves a dual purpose. First, the basic amine significantly enhances aqueous solubility, preventing assay aggregation. Second, the methyl group breaks molecular symmetry, providing a specific vector for subsequent fragment growth and optimizing interactions with the hydrophobic back pocket, a strategy crucial in overcoming gatekeeper mutations like T315I in Bcr-Abl[3].
Mechanism of reversible covalent kinase inhibition by the pyrimidine-5-carbaldehyde fragment.
Comparative Efficacy in Target Binding Assays
To objectively assess performance, 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde was benchmarked against two structural alternatives in an EGFR (Wild-Type) binding model:
-
Alternative A (Non-Covalent): 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbonitrile (warhead replaced with an inert nitrile).
-
Alternative B (Irreversible): 1-(2-(3-Methylpyrrolidin-1-yl)pyrimidin-5-yl)prop-2-en-1-one (warhead replaced with an acrylamide).
Quantitative Binding Data Synthesis
| Compound / Fragment | Binding Mechanism | Kd (µM) | koff ( s−1 ) | Residence Time ( τ ) | Ligand Efficiency (LE) | Off-Target Reactivity (GSH Assay) |
| Pyrimidine-5-carbaldehyde | Reversible Covalent | 1.2 | 8.5×10−4 | ~20 mins | 0.42 kcal/mol/HA | Low (<5% adduction at 24h) |
| Alternative A (Nitrile) | Non-Covalent | 45.0 | 1.2×10−1 | < 10 secs | 0.28 kcal/mol/HA | None |
| Alternative B (Acrylamide) | Irreversible Covalent | N/A ( kinact/KI ) | 0 (Covalent) | Infinite | N/A | High (>85% adduction at 2h) |
Analysis: The carbaldehyde derivative demonstrates a "best-of-both-worlds" profile. The reversible Schiff base formation drives the Kd down to the low micromolar range—exceptional for a low-molecular-weight fragment—yielding a high Ligand Efficiency (LE). Unlike Alternative B, which indiscriminately reacts with glutathione (GSH), the carbaldehyde remains highly selective for the localized microenvironment of the kinase active site[4].
Self-Validating Experimental Protocols
To ensure rigorous validation of the binding mechanism, the following orthogonal protocols must be executed. These methods are designed as self-validating systems; built-in controls ensure that observed affinities are due to specific, reversible covalent interactions rather than assay artifacts.
Orthogonal assay workflow combining SPR and Intact Mass Spectrometry for fragment validation.
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
SPR provides real-time kinetic data ( kon , koff ) crucial for distinguishing between transient non-covalent binding and prolonged reversible covalent binding.
-
Sensor Chip Preparation: Immobilize His-tagged EGFR (kinase domain) onto a Series S Sensor Chip NTA via Ni2+/NTA chelation.
-
Causality Check: Use amine coupling for a secondary reference channel to rule out fragment binding to the NTA matrix itself.
-
-
Analyte Preparation: Prepare a 2-fold dilution series of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (from 100 µM down to 0.78 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Injection Phase: Inject the analyte at a high flow rate (50 µL/min) for 60 seconds to minimize mass transport limitations.
-
Dissociation Phase: Allow buffer to flow for 600 seconds.
-
Self-Validation: The extended dissociation time is strictly required to accurately fit the slow koff characteristic of Schiff base hydrolysis. A rapid return to baseline would indicate failure of covalent bond formation.
-
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model with a conformational change term (to account for the two-step binding: initial non-covalent encounter followed by covalent bond formation).
Protocol 2: Intact Protein Mass Spectrometry (Covalent Trapping)
Because Schiff bases are rapidly reversible under ESI-MS ionization conditions, the adduct must be chemically trapped to prove specific lysine engagement.
-
Incubation: Incubate 5 µM of purified kinase protein with 50 µM of the carbaldehyde fragment in 50 mM Ammonium Acetate buffer (pH 7.2) for 60 minutes at room temperature.
-
Reductive Trapping (Critical Step): Add Sodium Cyanoborohydride ( NaCNBH3 ) to a final concentration of 5 mM and incubate for an additional 30 minutes.
-
Causality Check: NaCNBH3 selectively reduces the imine (Schiff base) to a stable secondary amine without reducing the unreacted aldehyde. This traps the transient covalent state for MS detection.
-
-
Control Generation: In a parallel tube, denature the kinase by boiling at 95°C for 5 minutes prior to adding the fragment and NaCNBH3 .
-
Self-Validation: If the denatured control shows adduction, the fragment is non-specifically reacting with surface lysines. True targeted covalent inhibitors will only label the natively folded active site.
-
-
Desalting and LC-MS: Pass the samples through a Zeba spin desalting column to remove excess ligand and reductant. Analyze via LC-TOF-MS. Deconvolute the raw spectra using MaxEnt1 software to observe the mass shift corresponding to a single fragment addition (+191 Da).
References
-
[4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors] Source: Bioorganic and Medicinal Chemistry Letters (Academia.edu) URL:[1]
-
[A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl] Source: ACS Publications URL:[3]
-
[Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities] Source: PubMed Central (PMC) / NIH URL:[2]
-
[Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds] Source: PubMed Central (PMC) / NIH URL:[4]
Sources
Benchmarking 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in Drug Discovery: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to determine their utility in high-throughput library synthesis and lead optimization. Heterocyclic aldehydes are indispensable in medicinal chemistry, serving as versatile electrophiles for reductive aminations, Wittig reactions, and Knoevenagel condensations. The pyrimidine-5-carbaldehyde scaffold is particularly privileged, frequently utilized in the synthesis of biologically active molecules, including antiviral agents and kinase inhibitors 1[1].
In this guide, we benchmark 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde against standard alternatives to understand how the C2-amino substitution and the specific 3-methylpyrrolidine ring impact reactivity, solubility, and application in drug design.
Physicochemical & Stereoelectronic Benchmarking
To understand the value of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, we must compare it against the unsubstituted base scaffold (Pyrimidine-5-carbaldehyde) and its unmethylated counterpart (2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde).
The introduction of an electron-donating amine at the C2 position pushes electron density into the pyrimidine ring. This resonance stabilization slightly deactivates the C5 aldehyde toward nucleophilic attack compared to the highly electrophilic unsubstituted pyrimidine. However, the addition of the 3-methyl group on the pyrrolidine ring introduces a critical structural disruption. By breaking the planar symmetry of the pyrrolidine ring, the methyl group disrupts crystal lattice packing, which reliably enhances kinetic solubility in organic solvents during library synthesis.
Table 1: Comparative Profiling of Pyrimidine-5-carbaldehyde Building Blocks
| Building Block | Lipophilicity (Est. cLogP) | Steric Bulk at C2 | Aldehyde Electrophilicity | Kinetic Solubility (Organic Solvents) |
| Pyrimidine-5-carbaldehyde | ~0.1 | Low | High | High |
| 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | ~1.8 | Medium | Moderate | Moderate (Planar packing) |
| 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde | ~2.2 | High | Moderate | High (Disrupted lattice) |
Causality Insight: The increased lipophilicity (cLogP ~2.2) provided by the 3-methylpyrrolidine group is often leveraged to probe hydrophobic sub-pockets in target proteins, a strategy successfully employed in the discovery of inhibitors for targets like Vanin-12[2].
Application Focus: Reductive Amination
The most common application for this building block is the installation of substituted amines via reductive amination. Because the C2-pyrrolidine group subtly reduces the electrophilicity of the C5 aldehyde, the condensation step to form the imine/iminium intermediate requires mild acidic catalysis.
For the reduction step, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making STAB unreactive toward the starting aldehyde but highly reactive toward the protonated iminium ion3[3]. This prevents the premature reduction of the aldehyde to an alcohol, a common side-reaction when using stronger reductants like NaBH₄4[4].
Fig 1. Reductive amination workflow of pyrimidine-5-carbaldehyde derivatives.
Standardized Self-Validating Protocol: Reductive Amination
This protocol is designed as a self-validating system; the visual and analytical checkpoints ensure the reaction is proceeding mechanistically as intended.
Reagents:
-
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq)
-
Target Amine (1.2 eq)
-
Glacial Acetic Acid (1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Imine Condensation: Dissolve the aldehyde and amine in anhydrous DCE. Add glacial acetic acid.
-
Causality Check: The mild acid protonates the intermediate hemiaminal, facilitating the loss of water to form the iminium ion without fully protonating (and thus deactivating) the nucleophilic amine.
-
-
Analytical Validation: Stir at room temperature for 1–2 hours. Monitor by LC-MS or TLC. Do not proceed until the aldehyde peak is completely consumed, confirming quantitative conversion to the imine/iminium intermediate.
-
Selective Reduction: Add STAB portion-wise to the reaction mixture.
-
Causality Check: Portion-wise addition controls potential mild exotherms. Because STAB is moisture sensitive and degrades over time, utilizing 1.5 to 2.0 equivalents ensures sufficient active hydride is available to drive the reduction to completion. Stir for 12 hours at room temperature.
-
-
Quench and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.
-
Causality Check: The bicarbonate neutralizes the acetic acid and decomposes unreacted STAB. This step is critical; failing to destroy the boron species can lead to the formation of stable boron-amine complexes that drastically reduce isolated yields during silica gel chromatography. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.
-
Biological Context: Kinase Inhibition Pathways
Beyond synthetic utility, the pyrimidine-5-carboxamide and amine derivatives generated from these building blocks are highly relevant in targeted therapies. For instance, these scaffolds have been successfully utilized to discover novel inhibitors for Salt-Inducible Kinases (SIKs), which act as molecular switches in macrophage polarization for the treatment of inflammatory bowel disease (IBD) 5[5].
Fig 2. SIK inhibition pathway modulated by pyrimidine-5-carboxamide derivatives.
By utilizing 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, researchers can rapidly generate libraries of these functionalized pyrimidines, fine-tuning the steric and electronic properties required to achieve nanomolar potency and favorable plasma protein binding profiles.
References
-
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed Source: nih.gov URL:[Link]
-
Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 | Journal of Medicinal Chemistry Source: acs.org URL:[Link]
-
Reductive Amination - Common Conditions Source: commonorganicchemistry.com URL:[Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry validation for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Mass Spectrometry Validation for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde: A Comparative Analytical Guide
Introduction & Analytical Context
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (Chemical Formula: C₁₀H₁₃N₃O, Monoisotopic Mass: 191.1059 Da) is a highly functionalized heterocyclic building block. Pyrimidine derivatives are foundational to modern drug discovery, frequently serving as core scaffolds in kinase inhibitors and targeted protein degraders (PROTACs), such as those targeting the KRAS-G12D mutation[1].
Validating the structural integrity and purity of this intermediate is critical. Trace impurities or structural isomers can drastically alter downstream coupling efficiencies during active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I approach this validation not merely as a routine test, but as a self-validating system where every analytical choice is driven by the physicochemical properties of the analyte.
Comparative Analysis of Mass Spectrometry Platforms
To establish a robust validation protocol, we must objectively evaluate the available mass spectrometry platforms. The choice of instrument dictates the type of data acquired—ranging from nominal mass quantification to exact mass structural elucidation.
Table 1: Performance Comparison of Analytical Platforms for Pyrimidine Derivatives
| Analytical Platform | Primary Application | Advantages for this Analyte | Limitations |
| LC-ESI-QTOF-MS/MS | Structural Elucidation & Impurity Profiling | Provides exact mass (< 5 ppm error) and isotopic fidelity; ideal for confirming the carbaldehyde and pyrrolidine moieties[2]. | Lower dynamic range for absolute quantification compared to QqQ. |
| LC-ESI-QqQ-MS/MS | High-Sensitivity Targeted Quantification | Gold standard for Multiple Reaction Monitoring (MRM); excellent for tracking known impurities[3]. | Nominal mass resolution cannot definitively identify unknown structural isomers. |
| GC-EI-MS | Orthogonal Validation | Provides highly reproducible 70 eV fragmentation libraries[4]. | The thermal lability of the 5-carbaldehyde group can lead to in-source degradation. |
Expert Insight: While Triple Quadrupole (QqQ) systems excel in sensitivity for clinical or pharmacokinetic screening[5], High-Resolution Q-TOF MS/MS is the superior choice for the initial validation of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. Q-TOF provides the exact mass measurements required to differentiate the target compound from isobaric impurities[2].
Mechanistic Fragmentation Pathways (ESI-MS/MS)
Understanding the collision-induced dissociation (CID) pathways is paramount for spectral interpretation. In positive Electrospray Ionization (ESI+), the pyrimidine ring nitrogens readily accept a proton, yielding a stable [M+H]⁺ precursor ion at m/z 192.1131[2].
The fragmentation cascade is driven by the relative stabilities of the leaving groups:
-
Loss of Carbon Monoxide (-28 Da): The 5-carbaldehyde group is highly susceptible to cleavage under CID, leading to the neutral loss of CO, a hallmark of aromatic aldehydes[6].
-
Pyrrolidine Ring Cleavage: The 3-methylpyrrolidine moiety at the C2 position undergoes fragmentation either via the loss of the entire substituent or via ring-opening neutral losses, generating characteristic core pyrimidine fragments[7].
Caption: Principal ESI+ collision-induced dissociation (CID) pathways for 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its built-in controls. The following LC-QTOF-MS/MS methodology incorporates system suitability testing (SST) and blank injections to ensure a self-validating workflow, eliminating false positives from column carryover.
Step-by-Step LC-QTOF-MS/MS Protocol:
-
Sample Preparation: Dissolve the analyte in MS-grade Acetonitrile:Water (50:50, v/v) to a final concentration of 1 µg/mL.
-
Causality: This specific concentration prevents time-of-flight detector saturation while ensuring sufficient ion statistics for low-abundance fragment ions during MS/MS acquisition[5].
-
-
Chromatographic Separation:
-
Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Milli-Q water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: Formic acid lowers the pH, acting as an abundant proton source that significantly enhances ionization efficiency of the pyrimidine nitrogens in ESI+ mode[2].
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization: ESI Positive mode.
-
Capillary Voltage: 3.5 kV; Source Temperature: 300 °C.
-
Collision Energy (CE): Ramped from 15 eV to 35 eV.
-
Causality: Ramping the CE ensures the simultaneous capture of both fragile precursor transitions (e.g., the facile CO loss) and highly stable pyrimidine core fragments in a single acquisition cycle[4].
-
-
Validation Controls: Inject a 50:50 ACN:Water blank before and after the sample sequence. The method is only considered valid if the blank exhibits no peaks at m/z 192.1131 above a signal-to-noise ratio of 3:1.
Caption: Self-validating LC-QTOF-MS/MS analytical workflow ensuring high-fidelity structural confirmation.
Quantitative Data & Validation Metrics
When executing the above protocol, the expected exact mass data should align with the theoretical values calculated below. A mass error of less than 5 ppm is required to definitively confirm the elemental composition.
Table 2: Exact Mass and Key Fragment Ions (ESI+)
| Ion Type | Theoretical m/z | Expected Neutral Loss | Structural Assignment |
| Precursor [M+H]⁺ | 192.1131 | N/A | Intact protonated molecule |
| Fragment 1 | 164.1182 | -28.00 Da (CO) | Pyrimidine-pyrrolidine core |
| Fragment 2 | 108.0318 | -84.08 Da (C₅H₁₀N) | Pyrimidine-5-carbaldehyde cation |
| Fragment 3 | 82.0289 | Multiple | Cleaved pyrimidine core |
Conclusion
For the rigorous validation of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, LC-QTOF-MS/MS stands out as the optimal analytical platform. By leveraging exact mass capabilities and understanding the specific CID fragmentation pathways—namely the loss of the carbaldehyde CO group and the cleavage of the pyrrolidine ring—researchers can confidently confirm the structural identity and purity of this critical pharmaceutical building block.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. article.sapub.org [article.sapub.org]
2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde proper disposal procedures
Handling functionalized heterocyclic aldehydes like 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde requires a rigorous approach to both personnel safety and environmental stewardship. In drug discovery and synthetic workflows, improper disposal of reactive intermediates not only violates environmental regulations but also poses severe exposure risks to laboratory personnel.
As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide provides a self-validating, mechanistic approach to chemical quenching, spill response, and lab-pack disposal, ensuring your laboratory operates at the highest standards of safety and operational efficiency.
Chemical Hazard Profiling & Causality
To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde presents a dual-hazard profile based on its molecular structure:
-
The C5-Carbaldehyde Moiety (Reactivity & Toxicity): Aldehydes are highly electrophilic. In biological systems, the carbonyl carbon readily undergoes nucleophilic attack by primary amines (such as lysine residues in human tissue and proteins), causing rapid cross-linking. This is the exact mechanism that makes aldehydes potent skin sensitizers, respiratory irritants, and potential mutagens[1]. Furthermore, aldehydes can auto-oxidize in the presence of atmospheric oxygen to form peroxy acids, introducing a latent reactivity hazard if waste is stored improperly[2].
-
The Pyrimidine & Pyrrolidine Rings (Environmental Persistence): These nitrogen-rich heterocycles are environmentally persistent and can coordinate with heavy metals in aquatic ecosystems. Upon incomplete thermal degradation, they generate toxic nitrogen oxides (NOx). Therefore, standard drain disposal is strictly prohibited; high-temperature incineration is the only acceptable final destruction method.
Operational Workflow for Waste Management
The following diagram illustrates the logical progression from waste generation to final destruction, ensuring all reactive hazards are mitigated before the chemical leaves the facility.
Caption: Workflow for the safe quenching, segregation, and disposal of reactive aldehyde chemical waste.
Self-Validating Quenching Protocol
Directly depositing reactive aldehydes into bulk waste carboys can lead to dangerous cross-reactions (e.g., exothermic polymerization or gas evolution). Best practice dictates chemical quenching prior to disposal[3].
We utilize Bisulfite Adduct Formation because it is highly favorable for unhindered aldehydes. It converts a reactive, volatile electrophile into a stable, non-volatile, water-soluble α -hydroxy sulfonate salt[2].
Step-by-Step Methodology:
-
Preparation: Don standard PPE (nitrile gloves, splash goggles, flame-retardant lab coat). Conduct all steps inside a certified, continuously exhausting chemical fume hood.
-
Solvent Mobilization: Dissolve the residual 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate or tetrahydrofuran).
-
Reagent Addition: Under vigorous magnetic stirring, slowly add a saturated aqueous solution of sodium bisulfite ( NaHSO3 ) in a 1:2 molar ratio (aldehyde to bisulfite).
-
Mechanistic Validation (Self-Check): Monitor the reaction flask. The nucleophilic sulfur of the bisulfite attacks the carbonyl carbon. Within 15–30 minutes, you will observe the formation of a dense, white precipitate (the bisulfite adduct) or a distinct phase change. This visual cue is your self-validating proof that the reactive aldehyde moiety has been successfully destroyed.
-
Neutralization & Segregation: Check the pH of the aqueous layer. Adjust to pH 6.0–8.0 using dilute sodium bicarbonate if necessary[3]. Transfer the stabilized mixture to a properly labeled "Aqueous Waste" or "Mixed Organic/Aqueous Waste" container, ensuring compatibility with existing contents.
Immediate Spill Response Logic
In the event of an accidental release, immediate containment is critical to prevent inhalation exposure[1]. Do not use combustible materials like sawdust to absorb aldehyde spills, as the heat of oxidation can trigger ignition.
Caption: Decision matrix and procedural workflow for aldehyde-derivative laboratory spills.
Spill Execution Steps:
-
Isolate: Alert personnel and eliminate all ignition sources.
-
Contain: Surround the spill with an inert absorbent such as vermiculite or dry sand[4].
-
Neutralize: For small spills, carefully pour a 10% sodium bisulfite solution over the absorbent to neutralize residual aldehyde vapors[2].
-
Collect: Scoop the saturated absorbent into a heavy-duty polyethylene bag, seal it tightly, and affix a hazardous waste tag detailing the contents[1].
Regulatory Logistics & Lab-Pack Disposal
Once the waste is stabilized and containerized, it falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA).
-
Satellite Accumulation Areas (SAA): Store the sealed waste containers in a designated SAA at or near the point of generation. The EPA allows laboratories to accumulate up to 55 gallons of non-acute hazardous waste in an SAA[5]. Containers must remain tightly closed unless actively receiving waste[4].
-
Lab-Pack Disposal: Because laboratories generate small volumes of highly diverse chemicals, the EPA mandates "Lab-Pack" disposal. Your institutional Environmental Health and Safety (EH&S) team or a licensed waste broker will over-pack your small, sealed containers into larger drums, padding them with inert absorbent material[6]. These drums are then transported to a permitted facility for high-temperature incineration, which safely breaks down the pyrimidine and pyrrolidine rings into elemental gases.
Quantitative Operational Parameters
The following table summarizes the critical thresholds and specifications required to maintain a compliant and safe laboratory environment.
| Parameter | Specification / Threshold | Operational Rationale |
| Minor Spill Limit | < 100 mL (or < 100 g) | Can be safely managed by trained lab personnel using local spill kits[1]. |
| Major Spill Limit | > 100 mL (or > 100 g) | Requires immediate evacuation and EH&S intervention due to vapor density[1]. |
| SAA Volume Limit | 55 Gallons | EPA RCRA limit for Satellite Accumulation Areas before mandatory transfer[5]. |
| Quenching pH Target | pH 6.0 - 8.0 | Ensures unreacted acids/bases are neutralized prior to bulk waste integration[3]. |
| Incineration Temp | > 1000 °C | Required for complete thermal destruction of nitrogenous heterocyclic rings. |
References
-
Formaldehyde Spill Protocol for Laboratory Personnel. University of Rochester Environmental Health & Safety. Available at:[Link]
-
Laboratory Chemical Safety Summaries: Acetaldehyde. Stanford University Environmental Health & Safety. Available at:[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]
-
Chemical Waste Disposal Guidelines. Emory University / Hong Kong University of Science and Technology (UST). Available at:[Link]
-
Lab Chemical Disposal & Lab-Pack Waste. Environmental Marketing Services. Available at: [Link]
Sources
Personal protective equipment for handling 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires moving beyond generic safety sheets to understand the causality behind the hazards. 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.
To handle this compound safely and preserve its chemical integrity, we must analyze its structural liabilities. The molecule features an electrophilic formyl group (aldehyde) paired with a lipophilic, basic pyrimidine-pyrrolidine core. This combination makes it not only a potent chemical intermediate but also a significant occupational hazard, capable of acting as a severe skin sensitizer and respiratory irritant.
Here is your comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Hazard Assessment & Causality
Before donning PPE, you must understand why the equipment is necessary. The hazards of 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde are dictated by its functional groups [3]:
-
Aldehyde Electrophilicity (Sensitization): The C5-carbaldehyde group is highly reactive toward primary amines. In a biological context, it can covalently cross-link with lysine residues in epidermal proteins. This haptenization process triggers a Type IV delayed hypersensitivity reaction, meaning repeated low-level exposure can lead to severe allergic contact dermatitis.
-
Lipophilic Core (Systemic Penetration): The 3-methylpyrrolidine substitution increases the molecule's overall lipophilicity (LogP). If dissolved in organic solvents (e.g., DMSO, DMF, or DCM), the compound can rapidly penetrate standard latex gloves and the stratum corneum, carrying the reactive aldehyde directly into systemic circulation.
-
Particulate Aerosolization (Respiratory Toxicity): As a crystalline or amorphous solid, electrostatic forces during weighing can generate fine particulates. Inhalation of these particulates leads to direct electrophilic attack on the mucosal membranes of the respiratory tract (STOT SE 3).
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic risks, your PPE must act as a multi-layered, chemical-resistant barrier. The following specifications align with standards for hazardous chemical handling [2].
| PPE Category | Required Specification | Quantitative Metric | Causality & Operational Rationale |
| Hand Protection | Nitrile Double-Gloving | Inner: ≥ 0.10 mm (4 mil)Outer: ≥ 0.20 mm (8 mil)Breakthrough: >480 min (solid) | Nitrile provides superior resistance to basic amines compared to latex. Double-gloving allows you to immediately shed the outer glove if contaminated, maintaining a continuous barrier without halting the workflow. |
| Eye/Face Protection | Chemical Splash Goggles | ANSI Z87.1+ Certified | Safety glasses with side shields are insufficient. Electrophilic aldehydes can cause irreversible corneal cross-linking; splash goggles provide a complete orbital seal against airborne particulates and solvent splashes. |
| Respiratory & Environmental | Chemical Fume Hood | Face Velocity: 80–100 fpm (feet per minute) | Weighing and transferring must occur under negative pressure. The specified face velocity ensures particulate capture without creating turbulent eddies that could blow the light powder out of the sash. |
| Body Protection | Flame-Resistant (FR) Lab Coat | 100% Cotton or Nomex® | Synthetic blends (polyester) can melt into the skin if a secondary solvent fire occurs. The coat prevents particulate accumulation on personal clothing. |
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system; each step confirms the success of the previous one, ensuring zero-exposure transfer [1].
Phase 1: Pre-Operational Setup
-
Verify Hood Dynamics: Ensure the fume hood monitor reads between 80–100 fpm. Clear the workspace of unnecessary clutter to maintain laminar airflow.
-
Static Elimination: Because the compound is a dry powder, use an anti-static zero-stat gun or an ionizing bar around the analytical balance to prevent the powder from aerosolizing or clinging to the spatula.
-
Don PPE: Put on the FR lab coat, safety goggles, and the inner layer of nitrile gloves. Tape the cuffs of the inner gloves to the lab coat sleeves, then don the outer layer of nitrile gloves.
Phase 2: Weighing and Transfer
-
Prepare the Receptacle: Place a pre-tared, anti-static weigh boat or a sealed vial on the balance inside the fume hood.
-
Handling the Reagent: Open the chemical container only within the hood. Use a clean, grounded stainless-steel spatula to transfer the 2-(3-Methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde.
-
Seal and Decontaminate: Once the desired mass is achieved, immediately cap the source bottle and the reaction vial. Wipe the exterior of both containers with a disposable lint-free wipe dampened with isopropanol before removing them from the balance area.
Phase 3: Reaction Execution
-
Solvent Addition: Add organic solvents (e.g., DCM or THF) to the sealed reaction vial via syringe through a septum, or carefully uncap within the hood. Caution: The compound's skin-penetration risk increases exponentially once in solution.
-
Glove Protocol: If a drop of the solution touches your outer glove, immediately doff the outer glove inside the hood, dispose of it in the solid waste container, and don a fresh outer glove.
Spill Response and Disposal Plan
Aldehydes require specific neutralization and disposal protocols to prevent environmental toxicity and cross-reactivity in waste streams.
-
Solid Spill Response: Do not dry-sweep. Dry sweeping aerosolizes the reactive powder. Gently cover the spill with absorbent paper towels, and dampen the towels with a 10% sodium bisulfite ( NaHSO3 ) solution. The bisulfite reacts with the aldehyde to form a water-soluble, non-volatile, and less toxic bisulfite adduct. Allow it to sit for 15 minutes, then wipe up and place in a hazardous waste bag.
-
Liquid Spill Response (in Solvent): Cover with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Scoop the slurry into a compatible, sealable waste container using a non-sparking tool.
-
Waste Disposal: Segregate waste containing this compound from strong oxidizers and strong acids. Label the waste container explicitly with "Contains Reactive Aldehyde / Pyrimidine Derivatives" to comply with EPA RCRA guidelines.
Hazard-Barrier-Workflow Visualization
The following diagram maps the logical relationship between the intrinsic chemical hazards of the compound, the required PPE barriers, and the operational workflow.
Logical relationship between chemical hazards, required PPE barriers, and operational workflow.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. Available at:[Link][1]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". United States Department of Labor. Available at:[Link][2]
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
